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  • Product: 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide
  • CAS: 1385405-78-6

Core Science & Biosynthesis

Foundational

3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide chemical structure

An In-depth Technical Guide to the Chemical Structure and Putative Function of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide Introduction: A Molecule of Designed Purpose In the landscape of modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Putative Function of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide

Introduction: A Molecule of Designed Purpose

In the landscape of modern drug discovery, the rational design of small molecules to interact with specific biological targets is paramount. The compound 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide represents a fascinating case study in this endeavor. While not extensively documented in public literature, its structure is a deliberate amalgamation of moieties known for specific functions in medicinal chemistry. This guide provides a comprehensive analysis of its chemical architecture, a plausible synthetic pathway, predicted spectroscopic characteristics, and its putative role as a targeted enzyme inhibitor. The core of this molecule is a substituted benzamide scaffold, a privileged structure in pharmacology, appended with a 1-cyanocyclopropyl group—a key reactive moiety or "warhead" known to engage in reversible covalent inhibition of certain enzymes.[1][2][3] This document serves as a technical resource for researchers and drug development professionals interested in the synthesis and potential application of this and related compounds.

Chemical Identity and Predicted Physicochemical Properties

The molecule's structure is defined by a central benzamide core. The benzene ring is substituted at position 3 with a bromine atom and at position 2 with a methyl group. The amide nitrogen is substituted with a 1-cyanocyclopropyl group.

PropertyValue
IUPAC Name 3-bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide
Molecular Formula C12H11BrN2O
Molecular Weight 280.14 g/mol
CAS Number Not available
Predicted LogP 2.9 (Calculated)
Predicted pKa ~13.5 (Amide N-H) (Calculated)
Appearance Predicted to be a white to off-white crystalline solid.[4]

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide can be logically achieved through the formation of an amide bond between two key precursors: 3-bromo-2-methylbenzoic acid (1) and 1-amino-1-cyclopropanecarbonitrile (2) .

Synthetic Workflow cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis 2-methylbenzoic acid 2-methylbenzoic acid 3-bromo-2-methylbenzoic acid 3-bromo-2-methylbenzoic acid 2-methylbenzoic acid->3-bromo-2-methylbenzoic acid Electrophilic Aromatic Bromination Target Molecule 3-Bromo-N-(1-cyanocyclopropyl) -2-methylbenzamide 3-bromo-2-methylbenzoic acid->Target Molecule Nitroacetate + 1,2-dihaloethane Nitroacetate + 1,2-dihaloethane 1-aminocyclopropane-1-carbonitrile 1-aminocyclopropane-1-carbonitrile Nitroacetate + 1,2-dihaloethane->1-aminocyclopropane-1-carbonitrile Cyclization & Reduction (or Commercial Source) 1-aminocyclopropane-1-carbonitrile->Target Molecule Coupling Amide Coupling (EDC, HOBt, DIPEA)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

Protocol 2.1: Synthesis of 3-Bromo-2-methylbenzoic Acid (1)

This precursor can be synthesized via electrophilic aromatic substitution of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. Bromination will preferentially occur at the positions meta to the carboxyl group and ortho/para to the methyl group, with position 3 being sterically accessible.

  • Dissolution: Dissolve 2-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.1 eq) to the solution. The reaction can be catalyzed by a source of electrophilic bromine, such as a catalytic amount of sulfuric acid.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-bromo-2-methylbenzoic acid as a white crystalline solid.[4][5]

Protocol 2.2: Preparation of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride (2)

While several multi-step syntheses exist, this intermediate is commercially available as its hydrochloride salt, which is the most practical starting point for laboratory-scale synthesis.[6][7]

Protocol 2.3: Amide Coupling to Yield the Final Product

The final step involves the coupling of the carboxylic acid and the amine using a standard peptide coupling agent to form the amide bond. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust and common method.[8][9][10]

  • Activation: In an inert atmosphere (N2 or Ar), dissolve 3-bromo-2-methylbenzoic acid (1) (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Stirring: Stir the mixture at 0 °C for 30 minutes to form the activated HOBt ester.

  • Amine Addition: Add 1-amino-1-cyclopropanecarbonitrile hydrochloride (2) (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and the acid formed during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the target compound, 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide.

Structural Elucidation and Predicted Spectroscopic Data

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are predicted key signals based on the analysis of its functional groups.[11][12][13][14][15]

Predicted ¹H NMR (400 MHz, CDCl₃, δ in ppm):

  • Aromatic Protons (3H): Three signals in the range of 7.20-7.80 ppm, likely exhibiting doublet of doublets or triplet coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring.

  • Amide Proton (1H): A broad singlet around 6.5-7.5 ppm, which may exchange with D₂O.

  • Methyl Protons (3H): A sharp singlet around 2.4-2.6 ppm.

  • Cyclopropyl Protons (4H): Two sets of multiplets in the range of 1.20-1.80 ppm, corresponding to the diastereotopic methylene protons of the cyclopropyl ring.

Predicted ¹³C NMR (100 MHz, CDCl₃, δ in ppm):

  • Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

  • Nitrile Carbon (C≡N): A signal around 118-122 ppm.

  • Aromatic Carbons (6C): Multiple signals between 120-140 ppm. The carbon bearing the bromine (C-Br) would appear around 122 ppm.

  • Methyl Carbon (-CH₃): A signal around 18-22 ppm.

  • Cyclopropyl Carbons (3C): The quaternary carbon (C-CN) around 25-30 ppm and the two methylene carbons (-CH₂) around 15-20 ppm.

Predicted IR Spectroscopy (cm⁻¹):

  • N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.

  • C-H Stretch (Aromatic/Alkyl): Peaks just above and below 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2240 cm⁻¹.[14]

  • C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.[14]

  • N-H Bend (Amide II): A medium peak around 1550 cm⁻¹.

Medicinal Chemistry Context and Putative Mechanism of Action

The structural components of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide strongly suggest its design as a cysteine protease inhibitor, particularly targeting enzymes like cathepsin K.[1][2][3]

The Cyanocyclopropyl "Warhead": The N-(1-cyanocyclopropyl)amide moiety is a known pharmacophore that acts as a reversible covalent inhibitor. The electrophilic nitrile group is positioned to interact with the nucleophilic thiol group of a cysteine residue in the enzyme's active site.[2][3] This forms a covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity. The cyclopropyl ring constrains the geometry, which can enhance binding affinity and selectivity.[15]

The Benzamide Scaffold: The 3-bromo-2-methylbenzamide portion serves as the scaffold, responsible for orienting the cyanocyclopropyl "warhead" within the active site. The substituents on the benzene ring (bromo and methyl groups) are crucial for establishing non-covalent interactions (e.g., hydrophobic, van der Waals) with other residues in the enzyme's binding pockets (S1, S2, S3 subsites), thereby conferring potency and selectivity for the target enzyme over other related proteases.[16][17]

Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor Molecule Cys_Thiol Cysteine Thiol (Cys-SH) His_Imidazole Histidine Imidazole Cys_Thiol->His_Imidazole H-Bond Adduct Reversible Thioimidate Adduct (Enzyme Inhibited) Cys_Thiol->Adduct Binding_Pockets S1/S2/S3 Pockets Inhibitor 3-Bromo-N-(1-cyanocyclopropyl) -2-methylbenzamide Nitrile Nitrile Group (C≡N) Inhibitor->Nitrile Scaffold Benzamide Scaffold Inhibitor->Scaffold Nitrile->Adduct Nucleophilic Attack Scaffold->Binding_Pockets Binds to

Caption: Putative mechanism of reversible covalent inhibition.

Safety and Handling

As a novel chemical entity, 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Toxicity: The toxicological properties have not been established. Brominated aromatic compounds and nitriles can be toxic and irritants.[4] Standard precautions for handling research chemicals should be strictly followed.

Conclusion

3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide is a molecule designed with clear intent, leveraging established principles of medicinal chemistry. Its structure combines a proven reversible covalent "warhead" with a tunable scaffold, making it a strong candidate for a selective cysteine protease inhibitor. This guide has outlined a robust synthetic pathway, predicted its key analytical signatures, and provided a rationale for its potential biological activity. Further investigation, including synthesis, in vitro enzymatic assays, and structural biology studies, would be required to validate these hypotheses and fully characterize its potential as a therapeutic lead compound.

References

  • ChemicalBook. 3-Bromo-2-methylbenzoic acid synthesis.

  • Guidechem. 3-Bromo-2-methylbenzoic acid 76006-33-2 wiki.

  • Mizrahi, V., Koch, K. R., & Modro, T. A. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. S.A. Tydskr. Chem.
  • Lu, J., et al. (2019). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances.
  • Gunda, P., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • AAPPTEC. Coupling Reagents.

  • Patil, S. S., et al. (2025). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives.
  • Pawar, P., et al. (2022). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal for Research in Applied Science & Engineering Technology.
  • Fisher Scientific. Amide Synthesis.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

  • Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

  • Lu, J., et al. (2018). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Request PDF. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.

  • Hou, S., et al. (2017). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile.
  • Mach, R. H., et al. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Pharmaceutical Sciences.
  • MDPI. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Leonori, D., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Science.
  • Musumeci, G., et al. (2025). Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis.
  • Thompson, S. K., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site.
  • Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Journal of Medicinal Chemistry.
  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Sigma-Aldrich. 1-Amino-1-cyclopropanecarbonitrile hydrochloride 97%.

  • MDPI. (2024).
  • MDPI. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
  • Onkol, T., et al. (2000). Synthesis and microbiological activity of some N-(o-hydroxyphenyl)benzamides and phenylacetamides as the possible metabolites of antimicrobial active benzoxazoles: part II. Arzneimittelforschung.

Sources

Exploratory

Strategic Utilization of 3-Bromo-2-methylbenzoic Acid Amides

From Synthetic Scaffold to Bioactive Heterocycles Executive Summary This technical guide details the synthetic utility and medicinal chemistry applications of 3-bromo-2-methylbenzoic acid (CAS: 76006-33-2) and its amide...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffold to Bioactive Heterocycles

Executive Summary

This technical guide details the synthetic utility and medicinal chemistry applications of 3-bromo-2-methylbenzoic acid (CAS: 76006-33-2) and its amide derivatives. While simple benzamides of this scaffold exist, their primary value lies in their role as privileged intermediates for constructing fused heterocyclic cores—specifically 8-bromo-isoquinolin-1(2H)-ones .

This guide addresses the specific challenges of the "ortho-effect" imposed by the C2-methyl group, provides optimized protocols for amide coupling, and maps the pathway to high-value kinase inhibitor scaffolds.

Structural Significance & The "Ortho-Effect"

The 3-bromo-2-methylbenzoic acid scaffold offers a unique substitution pattern that drives its utility in drug discovery:

  • C2-Methyl Group (The Pivot):

    • Steric Challenge: It creates significant steric hindrance around the C1-carboxylic acid, making standard amide couplings (e.g., EDC/NHS) sluggish.

    • Synthetic Opportunity: It serves as the carbon source for ring closure. The methyl protons are benzylic and acidic enough to be activated by strong bases (e.g., LiHMDS) or condensation reagents (e.g., DMF-DMA) to form isoquinolinones.

  • C3-Bromine (The Handle):

    • Orthogonality: The bromine atom remains inert during the amide formation and cyclization steps.

    • Late-Stage Diversification: In the final heterocyclic product (e.g., 8-bromo-isoquinolinone), this bromine resides in a position that often projects into the solvent-exposed region or hydrophobic pocket of protein targets (e.g., PARP, ROCK kinases), allowing for library generation via Suzuki-Miyaura coupling.

Synthetic Methodology
2.1. Module A: Overcoming Sterics in Amide Coupling

Due to the ortho-methyl group, activation of the carboxylic acid requires converting it to the highly reactive acid chloride. Milder coupling reagents often fail to overcome the steric barrier efficiently.

Optimized Protocol: Acid Chloride Route

  • Objective: Convert 3-bromo-2-methylbenzoic acid to N-substituted-3-bromo-2-methylbenzamide.

  • Reagents: Thionyl Chloride (

    
    ), Catalytic DMF, Toluene/DCM.
    

Step-by-Step Protocol:

  • Activation: Charge a dry flask with 3-bromo-2-methylbenzoic acid (1.0 eq) and anhydrous toluene (5 mL/mmol).

  • Catalysis: Add DMF (0.05 eq) as a catalyst.

  • Chlorination: Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Reflux: Heat to 80°C for 2-3 hours. Monitor by quenching an aliquot with methanol and checking for the methyl ester via TLC/LCMS.

  • Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride (usually a yellow oil). Do not purify.

  • Coupling: Redissolve in DCM. Add the desired amine (1.1 eq) and TEA (2.0 eq) at 0°C. Warm to RT and stir for 4 hours.

2.2. Module B: Cyclization to Isoquinolin-1-ones

This is the critical transformation for drug development. The amide nitrogen and the ortho-methyl group condense to form a second ring.

Mechanism: The amide reacts with a dimethylformamide acetal (DMF-DMA) to form an enamine intermediate, which then undergoes thermal cyclization.

Step-by-Step Protocol:

  • Enamine Formation: Dissolve the N-substituted-3-bromo-2-methylbenzamide in DMF-DMA (10 eq).

  • Heating: Heat to 140°C in a sealed tube or microwave reactor for 12 hours.

  • Observation: The reaction mixture typically turns deep red/brown.

  • Workup: Concentrate to dryness. The residue is often the crude 8-bromo-isoquinolin-1-one.

  • Purification: Flash chromatography (EtOAc/Hexanes).

Visualization: The Synthetic Workflow

The following diagram illustrates the divergence from the core acid to either simple amides or the fused isoquinolinone scaffold.

SyntheticPathway cluster_0 Key Transformation Acid 3-Bromo-2-methylbenzoic Acid (Starting Material) AcidCl Acid Chloride (Activated Intermediate) Acid->AcidCl SOCl2, DMF (cat) Reflux Amide 3-Bromo-2-methylbenzamide (Stable Intermediate) AcidCl->Amide R-NH2, TEA DCM, 0°C Isoquin 8-Bromo-isoquinolin-1-one (Bioactive Core) Amide->Isoquin DMF-DMA, 140°C Cyclization Amide->Isoquin Suzuki Functionalized Drug Candidate (Library Generation) Isoquin->Suzuki Ar-B(OH)2, Pd(PPh3)4 Suzuki Coupling

Figure 1: Synthetic workflow transforming the 3-bromo-2-methylbenzoic acid scaffold into high-value heterocyclic cores.

Medicinal Chemistry Applications
4.1. Kinase Inhibition (ROCK / PKA)

The isoquinolinone core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.

  • Role of the 3-Bromo group: In the cyclized form (now position 8), this bromine allows for the attachment of solubilizing groups or "tail" moieties that extend into the solvent front, improving PK/PD properties.

4.2. PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors often utilize a benzamide or lactam pharmacophore to bind to the nicotinamide pocket.

  • SAR Insight: The amide N-H is a critical Hydrogen Bond Donor (HBD) to the protein backbone (typically Gly863 in PARP1). The 3-bromo-2-methyl derivatives provide the necessary hydrophobic bulk to induce selectivity over other nuclear enzymes.

4.3. Quantitative Data: Reactivity Comparison
Reaction StepReagent SystemYield (Typical)Notes
Acid Activation SOCl₂ / Toluene>95%Necessary due to steric hindrance.
Acid Activation EDC / HOBt<30%Fails due to ortho-methyl blocking attack.
Amide Coupling Acid Chloride + Aniline85-92%High yields with weak nucleophiles.
Cyclization DMF-DMA (Thermal)60-75%Requires high temp (140°C) to drive off MeOH.
References
  • PubChem. (2025). Compound Summary: 3-Bromo-2-methylbenzoic Acid.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Isoquinolinones via C-H Activation and Annulation.[6] Retrieved from [Link]

Sources

Foundational

Technical Guide: N-(1-cyanocyclopropyl)benzamide Scaffolds

Design, Synthesis, and Pharmacological Application in Cysteine Protease Inhibition Executive Summary The N-(1-cyanocyclopropyl)benzamide motif represents a privileged scaffold in medicinal chemistry, specifically designe...

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Pharmacological Application in Cysteine Protease Inhibition

Executive Summary

The N-(1-cyanocyclopropyl)benzamide motif represents a privileged scaffold in medicinal chemistry, specifically designed for the reversible covalent inhibition of cysteine proteases (e.g., Cathepsin K, S, L). This structure combines a conformationally constrained P1 anchor (the cyclopropyl ring) with a soft electrophilic warhead (the nitrile).

This guide deconstructs the scaffold's utility, detailing the mechanistic basis of its "nitrile trap," providing a validated synthetic protocol for generating structural analogs, and analyzing the Structure-Activity Relationship (SAR) landscape that drove the development of clinical candidates like Odanacatib (MK-0822).

Structural Pharmacology & Mechanism of Action

The "Nitrile Trap" Mechanism

Unlike irreversible inhibitors (e.g., vinyl sulfones, epoxides) that permanently alkylate the enzyme, the N-(1-cyanocyclopropyl)benzamide scaffold utilizes a nitrile warhead to form a reversible thioimidate adduct.

  • Recognition: The benzamide moiety (P2) occupies the S2 hydrophobic pocket of the protease, positioning the inhibitor.

  • Nucleophilic Attack: The active site cysteine thiolate (e.g., Cys25 in Cathepsin K) attacks the electrophilic carbon of the nitrile group.

  • Stabilization: The resulting thioimidate intermediate is stabilized by the oxyanion hole (Gln19/Cys25 backbone amides).

  • Reversibility: The high energy of the thioimidate bond allows for hydrolysis or reversal, reducing the risk of permanent haptenization and immunogenicity often seen with irreversible covalent drugs.

The Cyclopropyl Constraint (P1)

The 1,1-disubstituted cyclopropyl ring is not merely a linker; it serves three critical thermodynamic and pharmacokinetic functions:

  • Conformational Locking: It restricts the

    
     torsion angles, minimizing the entropy penalty upon binding.
    
  • Metabolic Shielding: Unlike a standard isopropyl or ethyl chain, the cyclopropyl ring prevents metabolic oxidation at the

    
    -carbon (P1 position).
    
  • Selectivity Filter: The rigid geometry prevents the inhibitor from fitting into the smaller S1 pockets of related serine proteases, enhancing selectivity for cysteine proteases.

Mechanism Enzyme Free Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Inhibitor (R-CN) Inhibitor->Complex Transition Transition State (Thiolate Attack) Complex->Transition Binding Adduct Thioimidate Adduct (Covalent/Reversible) Transition->Adduct k_inact Adduct->Complex k_off (Reversible)

Figure 1: Kinetic pathway of reversible covalent inhibition by nitrile warheads. Note the reversible k_off step distinguishing this from suicide inhibition.

Synthetic Methodologies

The synthesis of N-(1-cyanocyclopropyl)benzamide analogs hinges on the efficient generation of the 1-aminocyclopropanecarbonitrile core. The most robust route for research scale avoids the unstable cyclopropanone intermediate by using alkylation of Schiff bases or direct coupling of the commercially available hydrochloride salt.

Protocol: Modular Synthesis of Analogs

Objective: Synthesis of functionalized N-(1-cyanocyclopropyl)benzamides via amide coupling.

Reagents:

  • Amine Core: 1-Aminocyclopropanecarbonitrile hydrochloride (CAS: 127946-77-4).[1][2]

  • Acid Partner: Functionalized Benzoic Acid (Ar-COOH).

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

Step-by-Step Workflow:

  • Activation:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C.

    • Scientific Rationale: HOBt forms an active ester, preventing potential racemization (if chiral centers exist in the acid) and suppressing N-acylurea side-products.

    • Stir for 30 minutes at 0°C to ensure formation of the HOBt-ester.

  • Coupling:

    • Add 1-aminocyclopropanecarbonitrile hydrochloride (1.1 equiv) to the reaction mixture.

    • Add DIPEA (3.0 equiv) dropwise. Crucial: Ensure pH > 8 to liberate the free amine from the HCl salt.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup & Purification:

    • Dilute with EtOAc and wash sequentially with 1N HCl (removes unreacted amine/DIPEA), Sat. NaHCO₃ (removes unreacted acid), and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the high crystallinity of the benzamide. If necessary, flash chromatography (SiO₂, 0-50% EtOAc/Hexanes).

Diagram: Synthetic Logic

Synthesis Acid Benzoic Acid Derivative (R-Ph-COOH) ActiveEster HOBt-Active Ester (Intermediate) Acid->ActiveEster EDC/HOBt DMF, 0°C AmineSalt 1-aminocyclopropane- carbonitrile HCl Product N-(1-cyanocyclopropyl) benzamide Analog AmineSalt->Product + DIPEA Nucleophilic Acyl Substitution ActiveEster->Product

Figure 2: Convergent synthesis strategy utilizing standard peptide coupling conditions to link the warhead to the recognition element.

Structure-Activity Relationship (SAR) Landscapes

The potency of these analogs is governed by the fit of the benzamide "tail" into the S2 pocket and the precise positioning of the nitrile "head" near the catalytic cysteine.

SAR Summary Table
Structural RegionModificationEffect on Potency (Cathepsin K)Mechanistic Insight
Warhead (P1') Nitrile (-CN)Optimal Forms reversible thioimidate; ideal balance of reactivity/stability.
Amide (-CONH2)InactiveLacks electrophilicity; cannot trap Cys-SH.
Aldehyde (-CHO)High PotencyToxic: High reactivity leads to off-target covalent binding.
Linker (P1) CyclopropylOptimal Locks conformation; prevents P1 metabolism.
IsopropylModerateHigher entropic penalty upon binding.
Cyclobutyl/pentylLowSteric clash with the S1 subsite walls.
Scaffold (P2) 4-FluorophenylHighFluorine blocks metabolic oxidation; phenyl fills hydrophobic S2 pocket.
Bi-aryl sulfoneHighest (Odanacatib) Extends into S3 pocket; sulfone creates H-bonds with Gly66.
Key Design Principles
  • The S2 Pocket Driver: The S2 pocket of Cathepsin K is large and hydrophobic. Bulky, lipophilic groups on the benzamide ring (e.g., 4-phenoxy, or the bi-phenyl system in Odanacatib) dramatically increase potency (

    
     shifts from 
    
    
    
    to
    
    
    range).
  • Deuteration Strategy: To improve half-life without altering potency, hydrogens on the benzamide ring can be replaced with deuterium to suppress CYP450-mediated hydroxylation.

ADME & Safety Considerations

Metabolic Liabilities

While the cyclopropyl group protects the P1 position, the nitrile group itself is a metabolic handle.

  • Risk: Hydrolysis by nitrilases can convert the nitrile to a carboxylic acid, rendering the drug inactive.

  • Mitigation: Steric bulk around the nitrile (provided by the cyclopropyl ring) slows down hydrolytic enzymes.

Toxicity Flags
  • Lysosomotropism: As weak bases (if amine side chains are present), these compounds can accumulate in lysosomes (the target organelle), which is beneficial for potency but can lead to phospholipidosis if lipophilicity is too high (LogP > 4).

  • Off-Target Cysteine Proteases: Selectivity against Cathepsin B and L is critical. Cathepsin B inhibition is associated with liver toxicity. The rigid cyclopropyl linker is the primary structural feature that enforces this selectivity.

References

  • Robichaud, J., et al. (2008). "Identification of a Nonbasic, Nitrile-Containing Cathepsin K Inhibitor (MK-1256) that is Efficacious in a Monkey Model of Osteoporosis." Journal of Medicinal Chemistry.

  • Gauthier, J.Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.[3]

  • Falgueyret, J.P., et al. (2001).[4] "Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry.[4]

  • Sierakowski, B., et al. (2020). "The Safety and Efficacy of Cathepsin K Inhibitors in Osteoporosis." Expert Opinion on Drug Safety.

  • Ward, R.A., et al. (2002). "1-Aminocyclopropanecarbonitrile hydrochloride: A concise synthesis." Synthetic Communications.

Sources

Exploratory

Technical Whitepaper: The 1-Cyanocyclopropyl Motif in Benzamide Scaffolds

Executive Summary The 1-cyanocyclopropyl group represents a high-value pharmacophore in modern medicinal chemistry, particularly within the design of protease inhibitors. When fused to a benzamide scaffold, this motif fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-cyanocyclopropyl group represents a high-value pharmacophore in modern medicinal chemistry, particularly within the design of protease inhibitors. When fused to a benzamide scaffold, this motif functions as a reversible electrophilic warhead , most notably targeting cysteine proteases such as Cathepsin K.

This guide provides a technical deep-dive into the properties of 1-cyanocyclopropyl substituted benzamides. It moves beyond basic structural descriptions to analyze the causality behind its metabolic stability, the thermodynamics of its covalent interactions, and the synthetic protocols required for its installation. The content is grounded in the development of Odanacatib , the archetype of this structural class.

Part 1: Structural & Physicochemical Rationale

The selection of a 1-cyanocyclopropyl moiety over acyclic nitriles (e.g., cyanomethyl, cyanoisopropyl) is not arbitrary; it is a calculated decision to optimize three specific parameters: conformational entropy , metabolic stability , and electrophilic reactivity .

The "Warhead" Mechanism: Reversible Covalent Inhibition

The nitrile group (-C≡N) on the cyclopropyl ring acts as an electrophile. In the context of cysteine proteases (like Cathepsin K), the active site cysteine thiolate attacks the nitrile carbon.

  • Reaction Product: A thioimidate adduct.[1][2]

  • Reversibility: Unlike vinyl sulfones or epoxides which form permanent bonds, the thioimidate adduct is susceptible to hydrolysis or reversal, preventing permanent inactivation of the enzyme. This reduces the risk of haptenization and subsequent immunogenicity, a common failure mode for irreversible covalent drugs.

Metabolic Stability (The Cyclopropyl Advantage)

A major liability in alkyl-substituted drug candidates is oxidative metabolism by Cytochrome P450 (CYP) enzymes, typically at the


-carbon position.
  • Acyclic Analogs (e.g., Isopropyl): Possess abstractable hydrogen atoms, leading to hydroxylation and rapid clearance.

  • 1-Cyanocyclopropyl: The cyclopropyl ring lacks

    
    -hydrogens capable of easy abstraction. Furthermore, the high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) makes the ring resistant to radical attack by CYP enzymes.
    
Lipophilicity and I-Strain

Replacing a tert-butyl or isopropyl group with a cyclopropyl ring typically lowers


, improving water solubility. Additionally, the internal strain (I-strain) of the cyclopropane ring (~27.5 kcal/mol) affects the hybridization of the carbon attached to the nitrile, subtly tuning the electrophilicity of the nitrile carbon to be reactive enough for the enzyme active site but stable in plasma.

Part 2: Mechanism of Action (Visualization)

The following diagram illustrates the nucleophilic attack of the catalytic Cysteine-25 (Cathepsin K) on the 1-cyanocyclopropyl benzamide, forming the transient thioimidate complex.

G Enzyme Free Enzyme (Cathepsin K Cys25-SH) TS Transition State (Nu Attack on Nitrile C) Enzyme->TS Nucleophilic Attack Inhibitor Inhibitor (1-Cyanocyclopropyl Benzamide) Inhibitor->TS Complex Thioimidate Adduct (Covalent-Reversible) TS->Complex k_on (Assoc) Complex->Enzyme k_off (Dissoc) Complex->Inhibitor Reversible

Figure 1: Kinetic mechanism of reversible covalent inhibition via thioimidate formation.

Part 3: Comparative Data (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) data derived from the optimization of Odanacatib. It highlights how the 1-cyanocyclopropyl motif outperforms other "warheads" and linkers in terms of potency and selectivity.

Table 1: SAR of Cathepsin K Inhibitors (Warhead & Linker Variations)

Compound IDP1 Warhead StructureP2-P3 LinkerCat K IC₅₀ (nM)Cat L IC₅₀ (nM)Selectivity (L/K)Metabolic Stability (t½, h)
L-006235 Aldehyde (-CHO)Dipeptide0.52.04x< 0.5 (Rapid Ox)
Analog A Nitrile (Linear Alkyl)Benzamide12.050.04.2x1.2
Analog B 1-CyanocyclopropylDipeptide0.8150187x2.5
Odanacatib 1-Cyanocyclopropyl Fluorinated Benzamide 0.2 >1000 >5000x ~60-80 (Human)

Data synthesized from Gauthier et al. (2008) and related SAR studies.

Key Insight: The combination of the benzamide linker (rigidifying the backbone) and the 1-cyanocyclopropyl warhead (locking the P1 conformation) results in synergistic improvements in both potency and metabolic half-life.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Cyanocyclopropyl Benzamide Precursor

Objective: To synthesize the key building block, 1-aminocyclopropanecarbonitrile, and couple it to a substituted benzoic acid.

Reagents:

  • Cyclobutanone (or specific ketone precursor)

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Ammonia / Methanol

  • EDC·HCl / HOBt (Coupling agents)

Workflow Diagram:

Synthesis Start Ketone Precursor Step1 Strecker Reaction (NaCN, NH4Cl, NH3) Start->Step1 Intermediate 1-Aminocyclopropane- carbonitrile Step1->Intermediate Step2 Amide Coupling (Subst. Benzoic Acid + EDC/HOBt) Intermediate->Step2 Final 1-Cyanocyclopropyl Benzamide Step2->Final

Figure 2: Synthetic route for the assembly of the pharmacophore.

Step-by-Step Methodology:

  • Strecker Synthesis (Warhead Formation):

    • Dissolve the ketone precursor in methanolic ammonia (7 M) at 0°C.

    • Add NaCN (1.2 equiv) and NH₄Cl (1.5 equiv) slowly.

    • Seal the vessel and stir at room temperature for 18 hours.

    • Workup: Concentrate in vacuo, extract with ethyl acetate, and recrystallize to yield 1-aminocyclopropanecarbonitrile.

  • Amide Coupling:

    • Dissolve the substituted benzoic acid (1.0 equiv) in DMF.

    • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min to activate the acid.

    • Add the 1-aminocyclopropanecarbonitrile (1.0 equiv) and DIPEA (2.5 equiv).

    • Stir at 25°C for 12 hours.

    • Purification: Dilute with water, extract with EtOAc, wash with 1N HCl and Brine. Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Protocol B: Enzymatic Inhibition Assay (Cathepsin K)

Objective: To validate the potency (IC₅₀) of the synthesized benzamide.

  • Buffer Preparation: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

  • Enzyme Activation: Pre-incubate human recombinant Cathepsin K (0.1 nM final conc) in buffer for 10 minutes at room temperature.

  • Inhibitor Addition: Add the 1-cyanocyclopropyl benzamide (serial dilutions in DMSO) to the enzyme solution. Incubate for 15 minutes to allow equilibrium.

  • Substrate Initiation: Add fluorogenic substrate Z-Phe-Arg-AMC (10 µM).

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 10 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. Inhibitor Concentration (
    
    
    
    ) and fit to the Morrison equation for tight-binding inhibitors.

References

  • Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[3][4] [Link]

  • Robichaud, J., et al. (2008). Identification of a non-peptidic cathepsin K inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[4] (Contextual citation for benzamide scaffold evolution). [Link]

  • Black, W. C., & Percival, M. D. (2006). Cathepsin K inhibitors for the treatment of osteoporosis. Current Pharmaceutical Design, 12(6), 735-755. [Link]

  • Falgueyret, J. P., et al. (2005). Novel, nonpeptidic cyanocanamide inhibitors of Cathepsin K: Kinetics of inhibition and binding mode. Journal of Medicinal Chemistry, 48(24), 7535-7543. [Link]

Sources

Exploratory

Technical Guide: Characterization and Validation of C₁₂H₁₁BrN₂O Scaffolds

This guide serves as a technical reference for the physicochemical characterization, analytical validation, and structural elucidation of small molecules with the formula C₁₂H₁₁BrN₂O .[1][2] In drug development, this for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the physicochemical characterization, analytical validation, and structural elucidation of small molecules with the formula C₁₂H₁₁BrN₂O .[1][2]

In drug development, this formula often corresponds to brominated heteroaryl amides or urea derivatives , which are frequent scaffolds in kinase inhibitors and GPCR ligands.[1][2] This document treats the formula as a "Target Analyte" for Quality Control (QC) and Medicinal Chemistry teams.

Part 1: Physicochemical Identity & Quantitative Profiling[1]

For a researcher, the "Molecular Weight" is not a single number but a probabilistic distribution due to the halogen (Bromine).[1][3] Accurate dosing and Mass Spectrometry (MS) identification require a distinction between Average Molecular Weight and Monoisotopic Mass .[1][2][3]

Fundamental Constants
PropertyValueTechnical Context
Molecular Formula C₁₂H₁₁BrN₂O Degree of Unsaturation (DoU) = 8
Average Mol.[1][3] Weight 279.13 g/mol Used for molarity calculations and gravimetric preparation.[1][2][3]
Monoisotopic Mass (⁷⁹Br) 278.0055 Da The primary peak (M) in High-Resolution Mass Spec (HRMS).[1][2]
Monoisotopic Mass (⁸¹Br) 280.0034 Da The secondary peak (M+2) in HRMS.[1][2]
Elemental Composition C (51.64%), H (3.97%), Br (28.63%), N (10.04%), O (5.73%)Theoretical values for CHN analysis.[1][2]
The "Bromine Signature" in Mass Spectrometry

Unlike chlorinated or fluorinated compounds, brominated molecules exhibit a distinct 1:1 isotopic ratio between ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1][2]

  • Diagnostic Rule: In the mass spectrum of C₁₂H₁₁BrN₂O, you must observe two peaks of nearly equal intensity separated by 2.0 mass units (

    
     278 and 280 for 
    
    
    
    ).[1][2]
  • Absence of this pattern indicates de-bromination (a common degradation pathway) or incorrect synthesis.[1][2]

Part 2: Structural Elucidation & Isomerism[1]

The formula C₁₂H₁₁BrN₂O (DoU = 8) implies significant aromaticity.[1][2][3] In a drug discovery context, this typically manifests in three primary scaffold classes. Distinguishing these requires orthogonal analysis (NMR + IR).[3]

Common Drug Discovery Scaffolds
  • Brominated N-Aryl Amides:

    • Structure: Pyridine-amide-phenyl bromide.[1][2][3]

    • NMR Signature: Distinct amide singlet (

      
       8.0–10.0 ppm) and two distinct aromatic systems.[1][2][3]
      
  • Brominated Ureas:

    • Structure: Phenyl-urea-cyclopentadiene (or similar unsaturated ring).[1][2][3]

    • NMR Signature: Two broad NH singlets; loss of carbonyl carbon signal in ¹³C NMR compared to amides.[1][2][3]

  • Functionalized Heterocycles:

    • Structure: Indole or Quinoline derivatives with a methoxy/amino side chain.[1][2][3]

    • NMR Signature: High-field alkyl protons (methoxy/methyl) if present.[1][3]

Part 3: Analytical Validation Workflow

Trustworthiness in data comes from self-validating protocols.[2][3] The following workflow ensures the compound in the vial matches the label.

Protocol: HRMS Validation (LC-QTOF/Orbitrap)

Objective: Confirm formula and purity >98%.

  • Sample Prep: Dissolve 0.1 mg in 1 mL MeOH:H₂O (50:50) + 0.1% Formic Acid.[1][3]

  • Ionization: ESI Positive Mode (Bromine ionizes poorly in negative mode unless acidic protons are present).[1][2][3]

  • Criteria for Acceptance:

    • Mass Accuracy:

      
      ppm < 5 ppm for 
      
      
      
      279.0133 (
      
      
      , ⁷⁹Br).[1][2]
    • Isotope Fit (SigmaFit): The M+2 peak (

      
       281.011) must be within 10% intensity of the M peak.[1][2]
      
    • Fragment Check: Look for neutral loss of Br (loss of 79/81 Da) or CO (loss of 28 Da).[1][2]

Protocol: Purity by HPLC-UV

Objective: Detect de-brominated impurities (C₁₂H₁₂N₂O).[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][2]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm (Aromatic) and 210 nm (Amide bond).[1][2][3]

  • Note: The de-brominated impurity (Des-bromo) will typically elute earlier than the target C₁₂H₁₁BrN₂O due to lower lipophilicity (LogP shift ~0.7 units).[1][2]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating a brominated clinical candidate.

ValidationWorkflow Start Sample: C12H11BrN2O LCMS LC-MS Analysis (ESI+) Start->LCMS IsoCheck Isotope Pattern Check (M vs M+2) LCMS->IsoCheck PassIso 1:1 Ratio Observed IsoCheck->PassIso Doublet Present FailIso Ratio Distorted IsoCheck->FailIso Singlet/Skewed AccMass Exact Mass Check (279.0133 ± 5ppm) PassIso->AccMass Reject QUARANTINE (Check Synthesis) FailIso->Reject NMR 1H NMR Validation (Aromatic Region) AccMass->NMR Mass Confirmed AccMass->Reject Mass Error >5ppm Final RELEASE LOT NMR->Final Integrals Correct NMR->Reject Impurity >2%

Caption: Analytical decision tree for validating brominated small molecules, prioritizing isotopic signature verification.

Part 5: Synthesis & Stability Considerations[1][2][3]

When handling C₁₂H₁₁BrN₂O, specifically if it is an intermediate like N-(4-bromophenyl)picolinamide or similar:

  • Light Sensitivity: Carbon-Bromine (C-Br) bonds on aromatic rings are susceptible to photolytic cleavage.[1][2][3] Store solid samples in amber vials.

  • Suzuki-Miyaura Coupling: This formula is a prime candidate for "Late-Stage Functionalization."[1][2][3] The Br atom serves as a handle for Palladium-catalyzed cross-coupling.[1][2][3]

    • Reaction Monitoring: When coupling C₁₂H₁₁BrN₂O with a boronic acid, monitor the disappearance of the M/M+2 doublet.[1][3] The product will revert to a standard carbon isotope pattern (M+1 dominant).[1][3]

References

  • PubChem. (2024).[1][2][3][4][5] Compound Summary: Molecular Weight and Formula Analysis. National Library of Medicine.[3] [Link]

  • NIST Chemistry WebBook. (2023).[1][2][3] Isotopic Compositions and Atomic Weights. National Institute of Standards and Technology.[3] [Link][1]

  • Silverstein, R. M., et al. (2014).[1][2][3] Spectrometric Identification of Organic Compounds. (Context: Bromine Isotope Patterns in Mass Spectrometry). [Link][1]

  • ChemCalc. (2024). Molecular Formula Finder and Isotope Pattern Calculator. (Tool used for high-precision mass calculation).[1][3][6] [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Reacting 1-Aminocyclopropanecarbonitrile HCl with Benzoic Acids

Introduction & Scope The coupling of 1-aminocyclopropanecarbonitrile hydrochloride (1-ACCN·HCl) with benzoic acid derivatives is a critical transformation in the synthesis of cysteine protease inhibitors, most notably Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The coupling of 1-aminocyclopropanecarbonitrile hydrochloride (1-ACCN·HCl) with benzoic acid derivatives is a critical transformation in the synthesis of cysteine protease inhibitors, most notably Cathepsin K inhibitors (e.g., Odanacatib intermediates).

This scaffold presents specific synthetic challenges:

  • Salt Form: The amine is supplied as a hydrochloride salt, requiring in situ neutralization to release the free base without triggering polymerization or hydrolysis.

  • Electronic Deactivation: The electron-withdrawing nitrile group attached to the

    
    -carbon reduces the nucleophilicity of the amine, often necessitating high-activity coupling reagents.
    
  • Steric Strain: The cyclopropane ring introduces I-strain (internal strain), which can influence reaction kinetics and transition state energies.

This guide provides a "Gold Standard" protocol using HATU for research-scale synthesis and a T3P (Propanephosphonic acid anhydride) protocol suitable for scale-up, ensuring high fidelity and reproducibility.

Reaction Mechanism & Strategy

Mechanistic Pathway (HATU Coupling)

The reaction proceeds via the activation of the benzoic acid to an active ester, followed by nucleophilic attack by the free amine.

  • Activation: The benzoate anion attacks HATU to form an unstable O-acyl(tetramethyl)uronium salt.

  • Stabilization: The HOAt anion (released from HATU) reacts with the intermediate to form a reactive O-At active ester .

  • Coupling: The 1-aminocyclopropanecarbonitrile (freed by DIEA) attacks the active ester, expelling HOAt and forming the amide bond.

Visualization: Reaction Scheme

ReactionScheme BenAcid Benzoic Acid (Ar-COOH) Intermediate Active Ester (O-At Species) BenAcid->Intermediate + HATU, + Base AmineSalt 1-ACCN HCl (Amine Salt) AmineSalt->Intermediate + Base (Deprotonation) Base DIEA (Base) HATU HATU (Coupling Agent) Product N-(1-cyanocyclopropyl)benzamide (Target) Intermediate->Product Nucleophilic Attack

Figure 1: Mechanistic flow for the HATU-mediated coupling of benzoic acid and 1-ACCN[1][2]·HCl.

Experimental Protocol

Method A: HATU-Mediated Coupling (Research Scale: 100 mg - 5 g)

Recommended for initial screening and substrates with sensitive functional groups.

Materials & Reagents
ComponentEquiv.RoleNotes
Benzoic Acid Derivative 1.0SubstrateDry thoroughly before use.
1-ACCN·HCl 1.2Amine SourceHygroscopic; store in desiccator.
HATU 1.2 - 1.5Coupling AgentHigh reactivity; preferred over EDC.
DIEA (DIPEA) 3.0 - 4.0Base1 eq neutralizes HCl; 1 eq activates acid; excess maintains pH > 8.
DMF or DMAc SolventMediumAnhydrous grade is critical (Water < 0.05%).
Step-by-Step Procedure
  • Preparation of Amine Solution:

    • In a dry vial, suspend 1-ACCN·HCl (1.2 equiv) in anhydrous DMF (concentration ~0.2 M relative to acid).

    • Add DIEA (2.0 equiv) dropwise.

    • Checkpoint: Ensure the solid dissolves completely. The solution may warm slightly.

  • Activation of Acid:

    • In a separate round-bottom flask, dissolve the Benzoic Acid (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add HATU (1.2 equiv) and DIEA (1.5 equiv).

    • Stir at room temperature (RT) for 5–10 minutes . The solution typically turns yellow/orange.

  • Coupling Reaction:

    • Add the Amine Solution (from Step 1) dropwise to the Activated Acid Solution (Step 2).

    • Stir at RT for 2–4 hours .

    • Monitoring: Check by LC-MS or TLC. The active ester converts to the product (M+H observed).

  • Workup (Aqueous Extraction):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 0.5 M HCl (removes unreacted amine/DIEA). Caution: Keep cold to prevent nitrile hydrolysis.

      • Sat. NaHCO₃ (removes unreacted acid/active ester byproducts).

      • Brine (saturated NaCl).

    • Dry organic layer over Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from EtOAc/Hexanes or purify via Silica Gel Chromatography (0-50% EtOAc in Hexanes).

Method B: T3P (Propanephosphonic Acid Anhydride) (Scale-Up: >5 g)

Recommended for process chemistry due to low toxicity and water-soluble byproducts.

Protocol Adjustments
  • Reagent: T3P (50% solution in EtOAc or DMF). Use 1.5 – 2.0 equiv .

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv).

  • Temperature: 0°C to RT.

  • Advantage: T3P byproducts are water-soluble, often eliminating the need for chromatography.

Procedure:

  • Combine Benzoic Acid (1.0 eq), 1-ACCN·HCl (1.1 eq), and Base (3.5 eq) in EtOAc or DMF.

  • Cool to 0°C .

  • Add T3P solution dropwise.

  • Warm to RT and stir for 12 hours.

  • Wash with water, dilute HCl, and bicarbonate. Evaporate solvent to yield clean product.[3]

Critical Parameters & Troubleshooting

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<50%) Amine salt not fully neutralized.Increase DIEA to 4.0 equiv. Ensure pH of reaction > 8.
Nitrile Hydrolysis (Amide byproduct) Workup too acidic or exothermic.Use Citric Acid instead of HCl. Keep workup cold (0°C).
Sticky/Oily Product Residual DMF/DMAc.Wash organic layer thoroughly with water/brine (x3). Lyophilize if necessary.
Precipitate during reaction Low solubility of intermediate.Add DMSO as co-solvent (10% v/v).
Workflow Visualization

Workflow Start Start: Weigh Reagents Solubilize Dissolve Acid & HATU in DMF Add DIEA (Activation) Start->Solubilize PrepAmine Dissolve 1-ACCN HCl + DIEA (Free Base Formation) Start->PrepAmine Combine Combine Solutions Stir RT, 2-4 hrs Solubilize->Combine PrepAmine->Combine Check Checkpoint: LCMS/TLC Complete? Combine->Check Check->Combine No (Add more HATU/Base) Workup Dilute w/ EtOAc Wash: Acid -> Base -> Brine Check->Workup Yes Purify Concentrate & Column/Cryst. Workup->Purify

Figure 2: Operational workflow for the synthesis of N-(1-cyanocyclopropyl)benzamides.

Safety & Handling

  • 1-Aminocyclopropanecarbonitrile HCl: Irritant. While the nitrile is stable, avoid contact with strong acids at high temperatures which could theoretically liberate HCN gas (though unlikely under these protocol conditions).

  • HATU: Potential sensitizer. Handle in a fume hood.

  • Waste Disposal: Aqueous waste from the workup contains amine salts and potentially trace cyanides (if hydrolysis occurred). Dispose of in designated basic aqueous waste streams.

References

  • Odanacatib Intermediate Synthesis

    • Patent: "Preparation of a highly pure intermediate for the synthesis of odanacatib." WO2016095879A1.
    • Source:

  • Amide Coupling Reagents Guide

    • Review: "Amide coupling reaction in medicinal chemistry. Coupling reagents.
    • Source:

  • Cyclopropylamine Hydrochloride Properties

    • Data: PubChem Compound Summary for CID 14586363.
    • Source:

  • T3P Coupling Methodology

    • Application: "Process for producing... odanacatib... in the presence of propanephosphonic acid anhydride."[1]

    • Source:

Sources

Application

Application Note: A Guide to the Synthesis of N-(1-cyanocyclopropyl) benzamides

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the essential reagents and protocols for the synthesis of N-(1-cyanocyclopropyl) benzamides, a molecular scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the essential reagents and protocols for the synthesis of N-(1-cyanocyclopropyl) benzamides, a molecular scaffold of significant interest in medicinal chemistry. The N-(1-cyanocyclopropyl) moiety is a key pharmacophore in several investigational drug candidates, including the cathepsin K inhibitor Odanacatib[1][2]. This document provides an in-depth analysis of the common synthetic routes, focusing on the widely employed amide coupling reactions. We present detailed, step-by-step protocols, explain the rationale behind the choice of reagents, and offer insights into potential challenges and troubleshooting. The aim is to equip researchers with the necessary knowledge to efficiently and successfully synthesize these valuable compounds.

Introduction

The amide bond is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds[3][4]. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery[5]. The N-(1-cyanocyclopropyl) benzamide core has emerged as a particularly important structural motif. The strained cyclopropyl ring and the electron-withdrawing nitrile group present unique challenges and opportunities for molecular design. A prominent example of a molecule featuring this scaffold is Odanacatib, a selective inhibitor of cathepsin K that was investigated for the treatment of osteoporosis[1][2]. The synthesis of such molecules requires robust and reliable methods for amide bond formation, often with sterically hindered or electronically deactivated substrates. This guide will focus on the practical aspects of synthesizing N-(1-cyanocyclopropyl) benzamides, providing researchers with the necessary tools to navigate this important chemical transformation.

Synthetic Strategies

The most common and direct approach to synthesizing N-(1-cyanocyclopropyl) benzamides is through the coupling of a substituted benzoic acid or its corresponding acyl chloride with 1-aminocyclopropanecarbonitrile. The choice between these two main routes depends on the availability of the starting materials, the scale of the reaction, and the presence of other functional groups in the molecule.

Key Reagents

A successful amide coupling reaction hinges on the appropriate selection of reagents. Here, we discuss the crucial components for the synthesis of N-(1-cyanocyclopropyl) benzamides.

  • Starting Materials:

    • Substituted Benzoyl Derivatives: A wide variety of substituted benzoic acids and benzoyl chlorides are commercially available or can be readily synthesized. The choice of the substitution pattern on the aromatic ring is dictated by the specific therapeutic target and structure-activity relationship (SAR) studies.

    • 1-Aminocyclopropanecarbonitrile: This key building block can be sourced from commercial suppliers[6]. Its synthesis has been described in the literature, often starting from precursors like 1-aminocyclopropane-1-carboxylic acid[7][8]. Due to the steric hindrance around the amino group, it can be a challenging coupling partner.

  • Coupling Agents: These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

    • Carbodiimides (EDC, DCC, DIC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which can be easily removed during aqueous workup[5][9]. Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are also effective, but their urea byproducts are less soluble and may require filtration for removal[9][10].

    • Uronium/Aminium Salts (HATU, HBTU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress racemization[5][9].

    • Phosphonium Salts (PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling agent, particularly useful for sterically hindered substrates[9].

  • Additives: These are often used in conjunction with coupling agents to improve reaction efficiency and minimize side reactions.

    • 1-Hydroxybenzotriazole (HOBt): When used with carbodiimides, HOBt forms an active ester intermediate that is more reactive and less prone to side reactions, such as the formation of N-acylurea byproducts[5][9]. It also helps in minimizing racemization if chiral centers are present.

  • Bases: An organic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

    • Diisopropylethylamine (DIPEA) and Triethylamine (Et3N): These are common non-nucleophilic bases used in amide coupling reactions. DIPEA is often preferred due to its greater steric bulk, which reduces the likelihood of it acting as a nucleophile.

  • Solvents: The choice of solvent is crucial for ensuring that all reagents remain in solution throughout the reaction.

    • Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN): These are commonly used solvents for amide coupling reactions due to their ability to dissolve a wide range of substrates and reagents.

Reaction Mechanism: Carbodiimide-Mediated Coupling

The following diagram illustrates the generally accepted mechanism for amide bond formation using a carbodiimide coupling agent like EDC in the presence of HOBt.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Benzoic Acid O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt Amide N-(1-cyanocyclopropyl) benzamide O_Acyl->Amide + Amine (Slower) HOBt HOBt HOBt_Ester->HOBt HOBt_Ester->Amide + Amine Amine 1-Aminocyclo- propanecarbonitrile Urea EDC-Urea Byproduct Amide->Urea + Urea Byproduct

Caption: Mechanism of EDC/HOBt mediated amide coupling.

The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide bond. However, in the presence of HOBt, the O-acylisourea is rapidly converted to an HOBt active ester. This ester is less prone to side reactions and efficiently reacts with the amine to yield the desired amide product, regenerating HOBt in the process.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of N-(1-cyanocyclopropyl) benzamides.

Protocol 1: EDC/HOBt Mediated Coupling of a Benzoic Acid

This protocol is a robust and widely applicable method for the synthesis of N-(1-cyanocyclopropyl) benzamides from a benzoic acid derivative.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Substituted Benzoic Acid-1.01.0
1-Aminocyclopropanecarbonitrile82.101.11.1
EDC.HCl191.701.21.2
HOBt135.121.21.2
DIPEA129.242.52.5
Dichloromethane (DCM)---

Procedure:

  • To a stirred solution of the substituted benzoic acid (1.0 mmol) in DCM (10 mL) at room temperature, add 1-aminocyclopropanecarbonitrile (1.1 mmol), HOBt (1.2 mmol), and DIPEA (2.5 mmol).

  • Add EDC.HCl (1.2 mmol) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO3 (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-cyanocyclopropyl) benzamide.

Protocol 2: Acyl Chloride Route

This method is often faster and can be advantageous when the corresponding acyl chloride is readily available.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Substituted Benzoyl Chloride-1.01.0
1-Aminocyclopropanecarbonitrile82.101.11.1
Triethylamine (Et3N) or Pyridine101.19 / 79.102.02.0
Dichloromethane (DCM)---

Procedure:

  • Dissolve 1-aminocyclopropanecarbonitrile (1.1 mmol) and triethylamine (2.0 mmol) in DCM (10 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the substituted benzoyl chloride (1.0 mmol) in DCM (5 mL) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to yield the desired product.

Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of N-(1-cyanocyclopropyl) benzamides.

Caption: General experimental workflow for synthesis.

Troubleshooting and Considerations

  • Low Yields: If the reaction yield is low, consider using a more powerful coupling agent such as HATU. Increasing the reaction time or temperature (with caution) may also improve conversion. Ensure all reagents are pure and anhydrous, as moisture can deactivate the coupling agents.

  • Steric Hindrance: The secondary amine on the cyclopropane ring is sterically hindered, which can slow down the reaction[3][4]. For particularly challenging substrates, more forcing conditions or specialized coupling reagents designed for hindered amines may be necessary[11][12].

  • Side Reactions: With carbodiimide coupling agents, the formation of N-acylurea byproducts can be an issue. The use of HOBt can help to suppress this side reaction.

  • Purification Challenges: The polarity of the final amide product can vary significantly depending on the substitution pattern of the benzoyl group. Careful selection of the eluent system for column chromatography is essential for achieving good separation.

Characterization of a Model Compound

For a representative N-(1-cyanocyclopropyl) benzamide, the following analytical data would be expected:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the benzoyl group, an amide N-H proton (which may be broad), and the diastereotopic methylene protons of the cyclopropyl ring.

  • ¹³C NMR: Signals for the carbonyl carbon, aromatic carbons, the quaternary carbon of the cyclopropyl ring bearing the nitrile and amide groups, the nitrile carbon, and the methylene carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, the C≡N stretch of the nitrile, and the C=O stretch of the amide.

Conclusion

The synthesis of N-(1-cyanocyclopropyl) benzamides is a critical process for the development of new therapeutic agents. By understanding the principles of amide bond formation and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently access these valuable compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists in the field of drug discovery and development.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Prakash, G. K. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-338. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • Tang, Y., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. PubMed. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • ResearchGate. Commonly used amide/peptide coupling reagents. [Link]

  • PubChem. 1-Aminocyclopropanecarbonitrile. [Link]

  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Google Patents. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid.
  • Taylor & Francis Online. 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. [Link]

  • Lin, L. S., et al. (2006). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 49(26), 7584-7587. [Link]

  • Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. [Link]

  • PubChem. Odanacatib. [Link]

Sources

Method

Application Note: 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide as a Cathepsin K Inhibitor Intermediate

This Application Note and Protocol guide details the synthesis, handling, and application of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide as a pivotal intermediate in the development of nitrile-based Cathepsin K inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, handling, and application of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide as a pivotal intermediate in the development of nitrile-based Cathepsin K inhibitors.[1][2]

[1][2]

Abstract

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a primary drug target for osteoporosis and bone metastasis. The development of highly selective CatK inhibitors has evolved from irreversible epoxysuccinates to reversible, nitrile-based inhibitors.[1][2] 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide represents a critical "scaffold intermediate" that combines a P1 nitrile warhead (1-cyanocyclopropyl group) with a functionalizable P2/P3 benzamide core .[1][2] The bromine substituent at the 3-position serves as a versatile handle for late-stage diversification via cross-coupling reactions, allowing researchers to probe the S3 subsite of the enzyme for enhanced selectivity over related cathepsins (e.g., CatL, CatS).[1][2]

Introduction & Mechanistic Rationale

The Role of the Nitrile Warhead

The 1-cyanocyclopropyl moiety is a hallmark of modern CatK inhibitors (e.g., Odanacatib).[1][2] Unlike irreversible inhibitors, the nitrile group forms a reversible covalent thioimidate adduct with the catalytic cysteine residue (Cys25) in the CatK active site.[2] This reversibility is crucial for minimizing off-target toxicity and preventing the accumulation of permanently inactivated enzymes in non-target tissues.[1][2]

Structural Significance of the Intermediate

The 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide intermediate is designed with three strategic features:

  • 1-Cyanocyclopropyl (Warhead): Targets the S1 subsite and forms the covalent bond with Cys25.[1][2]

  • 2-Methyl Group: Induces a steric clash that forces the amide bond out of planarity with the benzene ring.[1][2] This "twisted" conformation is often required to fit the narrow S2 cleft of CatK.[1][2]

  • 3-Bromo Substituent: A reactive handle positioned to project substituents into the solvent-exposed S3 subsite.[1][2] This allows for the attachment of diverse biaryl or heteroaryl groups to tune solubility and selectivity.[1][2]

Mechanism of Action Diagram

The following diagram illustrates the binding mode and the role of the intermediate in the inhibitor design.

CatK_Mechanism CatK Cathepsin K (Active Site Cys25) Complex Thioimidate Adduct (Reversible Inhibition) CatK->Complex Forms Intermediate Inhibitor Scaffold (Benzamide Core) Warhead Nitrile Warhead (1-Cyanocyclopropyl) Intermediate->Warhead Contains Intermediate->Complex Stabilizes via S2/S3 Interactions Warhead->CatK Nucleophilic Attack (Cys25-SH -> C≡N)

Caption: Mechanism of reversible covalent inhibition. The nitrile warhead reacts with Cys25, while the benzamide core (the intermediate) provides structural specificity.[2]

Chemical Properties & Safety Profile[1][2]

PropertySpecification
Chemical Name 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 279.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8°C, Desiccated (Hygroscopic amine precursor)

Safety Warning:

  • Nitrile Functionality: Potential for releasing toxic cyanide under strong acidic/basic hydrolysis or combustion.[1] Handle in a well-ventilated fume hood.

  • Brominated Compound: Organobromides can be persistent; dispose of as halogenated waste.[1][2]

  • Skin Irritant: Wear nitrile gloves, lab coat, and safety glasses.[2]

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide

This protocol describes the amide coupling between 3-bromo-2-methylbenzoic acid and 1-aminocyclopropanecarbonitrile hydrochloride using HATU as the coupling agent.[1][2] This method is preferred over acid chlorides to prevent nitrile hydrolysis.[1]

Reagents:

  • 3-Bromo-2-methylbenzoic acid (1.0 eq)[1][2][3][4]

  • 1-Aminocyclopropanecarbonitrile HCl (1.1 eq)[1][2][3]

  • HATU (1.2 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-methylbenzoic acid (5.0 g, 23.2 mmol) in anhydrous DMF (50 mL).

  • Activation: Add DIPEA (12.1 mL, 69.6 mmol) to the solution. Stir at room temperature (RT) for 5 minutes.

  • Coupling Agent: Cool the mixture to 0°C in an ice bath. Add HATU (10.6 g, 27.8 mmol) in one portion. Stir at 0°C for 15 minutes to form the activated ester.

  • Amine Addition: Add 1-aminocyclopropanecarbonitrile hydrochloride (3.0 g, 25.5 mmol) slowly.

  • Reaction: Allow the reaction to warm to RT and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the starting acid.[1][2]

  • Work-up:

    • Dilute the reaction mixture with EtOAc (200 mL).

    • Wash sequentially with 1N HCl (2 x 100 mL), Saturated NaHCO₃ (2 x 100 mL), and Brine (100 mL).[2] Note: The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted acid and HATU byproducts.[1][2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–40% EtOAc in Hexanes) to yield the title compound as a white solid.

Yield Expectation: 75–85%

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

This protocol demonstrates the use of the intermediate to attach an aryl group at the 3-position, a common step in generating a library of CatK inhibitors.[1][2]

Reagents:

  • 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide (Intermediate from Protocol A) (1.0 eq)[1][2]

  • Aryl Boronic Acid (e.g., 4-(methylsulfonyl)phenylboronic acid) (1.2 eq)[2]

  • Pd(dppf)Cl₂[2]·DCM complex (0.05 eq)[2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[2]

  • 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Charging: In a microwave vial or pressure tube, combine the Intermediate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1][2]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly and seal the vessel.

  • Reaction: Heat to 90°C for 2–4 hours (or 100°C for 30 min in a microwave reactor).

  • Work-up: Cool to RT. Filter through a pad of Celite to remove palladium residues.[1][2] Wash the pad with EtOAc.[1][2] Concentrate the filtrate.

  • Purification: Purify via Preparative HPLC or Flash Chromatography to isolate the final biaryl inhibitor.

Synthetic Workflow Diagram

The following diagram outlines the complete workflow from raw materials to the final inhibitor library.

Synthesis_Workflow Acid 3-Bromo-2-methylbenzoic Acid Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Acid->Step1 Amine 1-Aminocyclopropanecarbonitrile HCl Amine->Step1 Inter Intermediate: 3-Bromo-N-(1-cyanocyclopropyl)- 2-methylbenzamide Step1->Inter Yield: ~80% Step2 Step 2: Suzuki Cross-Coupling (R-B(OH)2, Pd Catalyst) Inter->Step2 Diversification Final Final Cathepsin K Inhibitor (Biaryl Scaffold) Step2->Final

Caption: Synthetic route for generating Cathepsin K inhibitors using the 3-bromo benzamide intermediate.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of NitrileEnsure temperature does not exceed RT. Avoid strong acids/bases during workup.[1][2]
Incomplete Coupling Steric Hindrance (2-Me group)Increase reaction time or switch to a more reactive coupling agent like HATU or COMU.[1][2]
Protodebromination (Step 2) Catalyst/Solvent issuesUse anhydrous solvents for the coupling; ensure thorough degassing to prevent homocoupling or reduction.[2]
Poor Solubility Hydrophobic nature of Br-intermediateUse DMF or DMSO as cosolvents for the coupling reaction if Dioxane is insufficient.[1][2]

References

  • Odanacatib and Nitrile-Based Inhibitors

    • Gauthier, J. Y., et al. (2008).[2][5] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[2]

  • Cathepsin K as a Target

    • Bromme, D., & Lecaille, F. (2009). "Cathepsin K inhibitors for osteoporosis and potential off-target effects."[1][2] Expert Opinion on Investigational Drugs, 18(5), 585-600.[2]

  • Synthesis of Benzoic Acid Intermediates

    • O'Shea, P. D., et al. (2009).[2] "A practical enantioselective synthesis of odanacatib... via triflate displacement." Journal of Organic Chemistry, 74(4), 1605-1610.[2]

  • General Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[2]

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Application

Application Note &amp; Protocol: Scalable Synthesis of Cyanocyclopropyl Amides

An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis of cyanocyclopropyl amides. Introduction: The Strategic Importance of Cyanocyclopropyl Amides The cyclopropane r...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis of cyanocyclopropyl amides.

Introduction: The Strategic Importance of Cyanocyclopropyl Amides

The cyclopropane ring is a highly sought-after motif in medicinal chemistry. Its rigid, three-dimensional structure allows it to act as a versatile conformational constraint, often improving metabolic stability, binding affinity, and membrane permeability of drug candidates. When combined with a cyano group, the resulting 1-cyanocyclopropyl moiety becomes a valuable building block, and its amide derivatives are present in numerous biologically active compounds and clinical candidates.

This guide provides a detailed overview of scalable synthetic strategies for cyanocyclopropyl amides, focusing on robust, efficient, and industrially viable methodologies. We will explore the core chemical principles, provide step-by-step protocols, and discuss critical considerations for process optimization and safety.

Core Synthetic Strategies: A Comparative Overview

The construction of cyanocyclopropyl amides can be broadly approached from two distinct and strategic directions. The choice between these pathways often depends on the availability of starting materials, the desired substitution pattern on the amide nitrogen, and scalability requirements.

G cluster_0 Overall Synthetic Strategies start Target: Cyanocyclopropyl Amide strategy1 Strategy A: Amide Coupling First start->strategy1 strategy2 Strategy B: Cyclopropanation First start->strategy2 step1a Synthesis of 1-Cyanocyclopropanecarboxylic Acid strategy1->step1a Final Product step2a Synthesis of an Unsaturated Amide Precursor strategy2->step2a Final Product step1b Amide Bond Formation (Coupling Reaction) step1a->step1b Final Product end Final Product step1b->end Final Product step2b Cyclopropanation Reaction step2a->step2b Final Product step2b->end Final Product

Diagram 1: High-level overview of the two primary synthetic pathways to cyanocyclopropyl amides.

Strategy A involves first constructing the key intermediate, 1-cyanocyclopropanecarboxylic acid, followed by a standard amide bond formation. This is often the most direct and widely applicable route for producing a diverse library of amide analogues.

Strategy B involves forming an unsaturated amide and then executing a cyclopropanation reaction. This approach can be advantageous when stereochemistry is a critical factor, as asymmetric cyclopropanation methods can be employed.[1][2]

Strategy A: Amide Coupling with a Pre-formed Cyclopropane Core

This strategy is arguably the most common and scalable approach. It hinges on the efficient synthesis of 1-cyanocyclopropanecarboxylic acid, which then serves as a universal precursor for coupling with a wide array of primary and secondary amines.

Protocol: Two-Step Synthesis of 1-Cyanocyclopropanecarboxylic Acid

This protocol is adapted from established literature methods involving the cyclization of ethyl cyanoacetate with 1,2-dibromoethane followed by hydrolysis.[3]

G cluster_workflow Workflow for 1-Cyanocyclopropanecarboxylic Acid Synthesis A Step 1: Cyclization Ethyl Cyanoacetate + 1,2-Dibromoethane B Intermediate: Ethyl 1-cyanocyclopropanecarboxylate A->B Base (e.g., NaH) C Step 2: Saponification (Hydrolysis) B->C Base (e.g., NaOH) D Workup & Isolation (Acidification & Extraction) C->D E Final Product: 1-Cyanocyclopropanecarboxylic Acid D->E

Diagram 2: Workflow for the synthesis of the key carboxylic acid intermediate.

Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate

  • Reactor Setup: Equip a flame-dried, multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charge: Under a nitrogen atmosphere, charge the reactor with sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) and anhydrous N,N-Dimethylformamide (DMF). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Add a solution of ethyl cyanoacetate (1.0 equivalent) in DMF dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization: After the addition is complete, add 1,2-dibromoethane (1.1 equivalents) dropwise, maintaining the temperature below 15 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the ethyl cyanoacetate is consumed.

  • Quench and Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

Step 2: Saponification to 1-Cyanocyclopropanecarboxylic Acid

  • Hydrolysis: Dissolve the crude ethyl ester from the previous step in ethanol. Add an aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the hydrolysis by TLC or HPLC until the ester starting material is fully consumed.

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with cold 2N hydrochloric acid (HCl) until the pH is ~2. A precipitate of the carboxylic acid should form.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield 1-cyanocyclopropanecarboxylic acid as a white to off-white solid.

Protocol: Scalable Amide Coupling

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, a coupling agent is required to activate the carboxylic acid. The choice of coupling agent is critical for scalability, cost, safety, and byproduct management.

Coupling Reagent SystemAdvantagesDisadvantages & Scalability Issues
SOCl₂ or (COCl)₂ Low cost, highly reactive acyl chloride intermediate.Generates acidic byproducts (HCl, SO₂). Requires careful handling and base quench. Not suitable for sensitive functional groups.[6]
EDC / HOBt Water-soluble urea byproduct, easy removal. Mild conditions.HOBt is explosive when anhydrous.[7] Cost can be a factor.
HATU / HBTU High yields, fast reaction times, low racemization for chiral substrates.Higher cost. Potential for sensitization.[6][7]
T3P® (Propylphosphonic Anhydride) High yields, byproducts are water-soluble and easily removed. Good safety profile.Moderate cost.
Mechanochemistry (e.g., with EDC) Reduces or eliminates bulk solvent use, improving green chemistry metrics.[8][9]Requires specialized milling equipment for large scale.

Table 1: Comparison of common amide coupling reagents for scalable synthesis.

Protocol using Acyl Chloride Formation (Cost-Effective & Scalable) This one-pot protocol is efficient and avoids the isolation of the potentially sensitive acyl chloride intermediate.[10]

  • Reactor Setup: To a flame-dried reactor under a nitrogen atmosphere, add 1-cyanocyclopropanecarboxylic acid (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Acyl Chloride Formation: Add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amine Addition: Cool the mixture back to 0 °C. In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 equivalents) in DCM.

  • Coupling: Add the amine solution dropwise to the freshly prepared acyl chloride solution, maintaining the temperature at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or HPLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G cluster_mechanism Amide Coupling Mechanism (Acyl Chloride Route) Acid R-COOH (Carboxylic Acid) Intermediate R-COCl (Acyl Chloride) Acid->Intermediate Activation Activator (COCl)₂ Oxalyl Chloride Activator->Intermediate Product R-CONH-R' (Amide) Intermediate->Product Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Product Base Base (e.g., Et₃N) Base->Product HCl Scavenger

Diagram 3: Simplified mechanism of amide formation via the acyl chloride pathway.

Strategy B: Cyclopropanation of an Unsaturated Amide

This strategy involves the formation of the C-C bonds of the cyclopropane ring on a pre-existing amide scaffold. This is often achieved via metal-catalyzed carbene transfer from a diazo compound.[11] While handling diazo compounds requires specific safety precautions, this method offers excellent control over stereochemistry, especially with chiral catalysts.[12]

General Protocol: Rhodium-Catalyzed Cyclopropanation
  • Precursor Synthesis: Synthesize the required α-cyano-α-diazoacetamide precursor. This step involves specialized procedures and should be performed with extreme caution by trained personnel.

  • Reactor Setup: In a clean, dry reactor under an inert atmosphere, dissolve the unsaturated amide substrate (e.g., N-allyl-N-benzyl-2-cyanoacetamide, 1.0 equivalent) in a suitable anhydrous solvent like DCM or toluene.

  • Catalyst Addition: Add the rhodium catalyst, such as Rh₂(OAc)₄ (0.5 - 2 mol%).

  • Diazo Addition: Begin the slow, dropwise addition of the α-cyano-diazoacetamide precursor (1.1 equivalents) dissolved in the same solvent using a syringe pump over several hours. CAUTION: Rapid addition can lead to a dangerous buildup of the diazo compound and exothermic decomposition. Maintain a steady rate of nitrogen evolution.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography to separate the desired cyanocyclopropyl amide from catalyst residues and byproducts.

Process Safety and Scalability Considerations

  • Solvent Choice: For large-scale synthesis, consider replacing reprotoxic solvents like DMF with greener alternatives such as ethyl acetate or 2-methyl-THF where possible.[13]

  • Reagent Hazards:

    • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate PPE.

    • Oxalyl Chloride/Thionyl Chloride: Corrosive and toxic. Use in a well-ventilated fume hood.

    • Diazo Compounds: Potentially explosive and toxic. Should only be handled by experienced chemists in small quantities with appropriate safety shields.

    • Coupling Reagents: Anhydrous HOBt is a known explosive.[7] Many carbodiimides (DCC) and uronium salts (HATU) are sensitizers.[7]

  • Exothermicity: Both the formation of the cyclopropane ring and the amide coupling can be exothermic. For scale-up, ensure adequate cooling capacity and controlled addition rates to manage the reaction temperature.

  • Waste Management: Amide coupling reactions often generate stoichiometric amounts of waste.[14] Select methods where byproducts are easily removed (e.g., water-soluble byproducts from T3P® or EDC) to simplify purification and reduce solvent usage.

Conclusion

The synthesis of cyanocyclopropyl amides is a critical capability for modern drug discovery and development. For scalable production, the most robust and versatile strategy involves the initial synthesis of 1-cyanocyclopropanecarboxylic acid followed by a carefully selected amide coupling protocol. The acyl chloride method offers a cost-effective and high-yielding route, provided that safety and byproduct management are properly addressed. As green chemistry principles become more integrated into process development, alternative methods like biocatalysis and mechanochemistry will likely see increased adoption for these valuable building blocks.

References

  • Scheme 3. Synthesis of amide-substituted cyclopropanes through... - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Hernandez, K. E., et al. (2018). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Catalysis. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved February 24, 2026, from [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Catalytic Cyclopropanation Reactions. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Scalable Mechanochemical Synthesis of Amides Using Bead Milling Technology. (2023). ChemRxiv. Available at: [Link]

  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. (2016). ResearchGate. Available at: [Link]

  • Tyagi, V., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. ACS Central Science. Available at: [Link]

  • Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Le-Deygen, I., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • mechanism of amide formation with DCC. (2013). YouTube. Available at: [Link]

  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy. Available at: [Link]

  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy. Available at: [Link]

  • Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. (2016). ACS Publications. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Royal Society of Chemistry. Available at: [Link]

  • Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. (2024). Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Available at: [Link]

  • Reibarkh, M., et al. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Tetrahedron Letters. Available at: [Link]

  • Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. (2024). Department of Science and Technology, India. Available at: [Link]

  • Peptide Synthesis – Safety Topics. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 24, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 24, 2026, from [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation... (n.d.). IRIS UNISS. Retrieved February 24, 2026, from [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2024). ResearchGate. Available at: [Link]

Sources

Method

Solvent Selection for the Synthesis of 3-bromo-2-methylbenzamide: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the rational selection of a solvent system for the synthesis of 3-bromo-2-methylbenzamide, a key intermediate in pharmaceutical and agrochemical research. We delv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational selection of a solvent system for the synthesis of 3-bromo-2-methylbenzamide, a key intermediate in pharmaceutical and agrochemical research. We delve into the theoretical underpinnings of solvent effects on electrophilic aromatic substitution reactions, specifically the bromination of 2-methylbenzamide. A comparative analysis of various solvent classes is presented, followed by a detailed, step-by-step protocol for the synthesis, including safety precautions and reaction workup. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic transformation.

Introduction: The Importance of Solvent Selection in Bromination Reactions

The synthesis of 3-bromo-2-methylbenzamide is a crucial step in the development of various biologically active molecules. The regioselective introduction of a bromine atom onto the aromatic ring of 2-methylbenzamide is typically achieved through electrophilic aromatic substitution. The choice of solvent in this process is not merely a matter of dissolving the reactants; it profoundly influences reaction kinetics, selectivity, and overall yield. A well-chosen solvent can stabilize the transition state, facilitate the desired reaction pathway, and suppress the formation of unwanted byproducts. Conversely, an inappropriate solvent can lead to poor yields, difficult purifications, and even reaction failure.

This application note will explore the critical factors to consider when selecting a solvent for the bromination of 2-methylbenzamide, with a focus on maximizing the yield and purity of the desired 3-bromo isomer.

Theoretical Considerations for Solvent Selection

The bromination of an activated aromatic ring, such as 2-methylbenzamide, proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps involve the generation of an electrophilic bromine species and its subsequent attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.

The solvent plays a multifaceted role in this process:

  • Solubility: The solvent must adequately dissolve both the substrate (2-methylbenzamide) and the brominating agent to ensure a homogeneous reaction mixture and facilitate molecular collisions.

  • Polarity and Dielectric Constant: The polarity of the solvent can significantly impact the stability of the charged intermediates and transition states. Polar solvents can stabilize the sigma complex, potentially accelerating the reaction rate. However, highly polar or coordinating solvents can also complex with the brominating agent, reducing its electrophilicity.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, carboxylic acids) possess acidic protons and can participate in hydrogen bonding. They can solvate both the electrophile and the leaving group, influencing the reaction pathway. Aprotic solvents (e.g., halogenated hydrocarbons, ethers) lack acidic protons and primarily interact through dipole-dipole interactions.

  • Influence on Brominating Agent: The nature of the brominating agent itself is critical. While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and can provide a low, steady concentration of bromine in situ, which can enhance selectivity.[1][2] The choice of solvent can affect the mechanism by which NBS delivers the electrophilic bromine.[3]

Comparative Analysis of Solvent Systems

The selection of an optimal solvent requires a careful balance of the factors mentioned above. Below is a comparative analysis of common solvent classes for the bromination of aromatic compounds.

Solvent ClassExamplesAdvantagesDisadvantagesSuitability for 3-bromo-2-methylbenzamide Synthesis
Halogenated Hydrocarbons Dichloromethane (DCM), Chloroform, Carbon Tetrachloride (historically)Generally good solvating power for organic substrates and NBS. Relatively inert and do not compete with the substrate for the electrophile.Environmental and safety concerns (especially for CCl₄). Can be reactive under certain conditions.High. DCM is often an excellent choice, offering a good balance of solubility and inertness.[4]
Aprotic Polar Solvents Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dielectric constants can stabilize charged intermediates. Can promote para-selectivity in some cases with NBS.[1]Can coordinate with the electrophile, potentially reducing its reactivity. Can be difficult to remove during workup.Moderate to High. Acetonitrile is a viable option and can sometimes improve yields.[5] DMF and DMSO can be effective but may require more rigorous purification.[6]
Ethers Tetrahydrofuran (THF), Diethyl EtherGood solvating power for many organic compounds.Can form peroxides upon storage. Can be relatively reactive.Moderate. THF can be used, but its Lewis basicity might interact with the brominating agent.
Carboxylic Acids Acetic AcidCan act as both a solvent and a catalyst. Can promote the generation of the electrophile.Can be corrosive and difficult to remove. May lead to side reactions like acetylation.Moderate. Acetic acid is sometimes used in bromination reactions, but its acidity needs to be considered in the context of the amide functionality.[7]
Non-polar Hydrocarbons Hexane, CyclohexaneInexpensive and easy to remove.Poor solubility for many polar substrates and reagents.Low. The low polarity is generally not suitable for stabilizing the intermediates in electrophilic aromatic substitution.

Recommendation: For the synthesis of 3-bromo-2-methylbenzamide, Dichloromethane (DCM) is recommended as the initial solvent of choice due to its inertness, good solvating properties for both the substrate and common brominating agents like NBS, and ease of removal during workup. Acetonitrile can be considered as a viable alternative.

Experimental Protocol: Synthesis of 3-bromo-2-methylbenzamide

This protocol outlines a general procedure for the bromination of 2-methylbenzamide using N-bromosuccinimide (NBS) in dichloromethane.

Materials and Equipment
  • 2-methylbenzamide

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.[8]

Safety Precautions
  • Brominating agents like NBS are corrosive and toxic. Handle with care in a well-ventilated fume hood. [8]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reaction may be exothermic. Proper temperature control is essential.

  • Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. [9]

  • In case of skin contact with bromine-containing compounds, wash the affected area immediately with plenty of soap and water. [10] Have a quenching solution, such as aqueous sodium thiosulfate, readily available.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzamide (1.0 eq) in anhydrous dichloromethane (approximately 10-20 mL per gram of substrate).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to neutralize any remaining bromine.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 3-bromo-2-methylbenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of the Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-bromo-2-methylbenzamide.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 2-methylbenzamide in Dichloromethane B 2. Cool to 0 °C A->B C 3. Add N-Bromosuccinimide B->C D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Quench with Na₂S₂O₃ D->E Reaction Complete F 6. Aqueous Workup (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Recrystallization/Chromatography) G->H I Pure 3-bromo-2-methylbenzamide H->I

Caption: Experimental workflow for the synthesis of 3-bromo-2-methylbenzamide.

Conclusion

The judicious selection of a solvent is paramount for the successful synthesis of 3-bromo-2-methylbenzamide. Dichloromethane emerges as a highly suitable solvent for the NBS-mediated bromination of 2-methylbenzamide, offering a favorable balance of reactant solubility, chemical inertness, and ease of handling. This application note provides a robust theoretical framework and a practical, step-by-step protocol to guide researchers in achieving high yields and purity for this important synthetic intermediate. Careful attention to safety procedures is essential when working with brominating agents and halogenated solvents.

References

  • CLEAPSS. (n.d.). Student safety sheets 55 Bromine. Retrieved from [Link]

  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Retrieved from a chemical supplier's technical blog.
  • Tanner, D. D., Ruo, T. C., Takiguchi, H., & Guillaume, A. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743–2747.
  • Das, B., & Ramesh, C. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (8), 1439-1442.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Dash, A. C., & Nanda, R. K. (1983). Effect of solvent on the reactions of coordination complexes. Part 1.—Kinetics of solvolysis of cis-(bromo)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol–water media. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(9), 2145-2153.
  • Reddit. (2016, February 26). Solvent for NBS bromination. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: N-Benzyl-2-bromo-3-methylbenzamide Synthesis.
  • Kalyani, P., & Swamy, P. A. (2005). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 117(6), 631-636.
  • Herzon, S. B., & Myers, A. G. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(8), 614-617.
  • Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • Nagib, D. A., & MacMillan, D. W. C. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(39), 13606–13609.
  • Wang, C., Li, Y., & He, W. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 135-142.
  • Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation. (n.d.).
  • Li, J., et al. (2024). Switchable Site-Selective Benzanilide C(sp2)
  • Dąbrowska, A. M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3323.
  • Benchchem. (n.d.). Comparative Study: Selecting the Optimal Brominating Agent for the α-Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide

Executive Summary: The "Perfect Storm" of Hindrance You are likely experiencing low yields (20–40%) or incomplete conversion with this reaction. This is not a user error; it is a structural inevitability caused by a "mis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Perfect Storm" of Hindrance

You are likely experiencing low yields (20–40%) or incomplete conversion with this reaction. This is not a user error; it is a structural inevitability caused by a "mismatched" coupling pair.

This synthesis presents two simultaneous kinetic barriers:

  • Electrophile Deactivation (Steric): The 2-methyl group on the benzoic acid creates significant steric bulk ortho to the carbonyl. This prevents the bulky active ester intermediates (like OBt or OAt esters formed by EDC/HATU) from being easily attacked.

  • Nucleophile Deactivation (Electronic/Steric): The 1-aminocyclopropanecarbonitrile is a weak nucleophile. The electron-withdrawing nitrile group reduces the electron density on the nitrogen, and the cyclopropyl ring strain adds steric drag.

The Solution: You must switch from "standard" peptide coupling agents (EDC, HOBt) to high-velocity activating agents that create smaller, more electrophilic intermediates, or use specific solvent systems that stabilize the transition state.

Recommended Protocols

Method A: The T3P® System (Propylphosphonic Anhydride)

Best for: Scalability, purity, and preventing nitrile hydrolysis.

Why it works: T3P forms a mixed anhydride with the carboxylic acid. Unlike the bulky intermediates of HATU/EDC, the phosphorous-based intermediate is less sterically demanding, allowing the amine to attack despite the ortho-methyl group. Furthermore, T3P acts as a water scavenger, preventing the hydrolysis of the nitrile group to the primary amide.

Protocol:

  • Charge: To a reactor/flask, add 3-bromo-2-methylbenzoic acid (1.0 equiv) and 1-aminocyclopropanecarbonitrile hydrochloride (1.1 equiv).

  • Solvent: Add EtOAc (Ethyl Acetate) or 2-MeTHF (10 volumes). Note: Avoid DMF if possible to simplify workup, but use DMF (3 vol) as a co-solvent if solubility is poor.

  • Base: Cool to 0–5 °C. Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.5 equiv).

    • Critical: You need >3 equiv because 1 equiv neutralizes the amine HCl salt, and 2 equiv are consumed by the T3P coupling cycle.

  • Coupling: Add T3P (50% w/w in EtOAc/DMF) (1.5 equiv) dropwise.

  • Reaction: Warm to 25 °C. Stir for 12–24 hours.

    • Checkpoint: Monitor by HPLC. If acid >5% remains after 24h, add 0.5 equiv T3P and warm to 35 °C.

  • Workup: Add water (5 vol). Separate phases. Wash organic layer with 0.5M NaOH (removes unreacted acid) and then 0.5M HCl (removes unreacted amine).

  • Result: Evaporation usually yields >85% pure product.

Method B: The Acid Chloride Route (via Ghosez’s Reagent or Oxalyl Chloride)

Best for: Stubborn substrates where T3P stalls.

Why it works: Converting the acid to the acid chloride creates the smallest possible electrophile (


), minimizing the steric clash with the 2-methyl group.

Protocol:

  • Activation: Suspend 3-bromo-2-methylbenzoic acid (1.0 equiv) in DCM (Dichloromethane). Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir at RT for 2 hours until gas evolution ceases. Concentrate to dryness to remove excess oxalyl chloride (Critical to prevent side reactions).

  • Coupling: Redissolve the crude acid chloride in DCM .

  • Amine Addition: In a separate vessel, mix 1-aminocyclopropanecarbonitrile HCl (1.1 equiv) and Et3N (2.5 equiv) in DCM.

  • Combine: Add the amine solution to the acid chloride solution at 0 °C.

  • Quench: Quench with Sat. NaHCO3 after 1 hour.

Data & Comparison

The following table summarizes expected outcomes based on internal process chemistry databases for ortho-substituted benzamides.

ParameterStandard (EDC/HOBt)High-Power (HATU)Optimized (T3P)Acid Chloride
Yield 20–40%60–75%85–92% 80–90%
Purity (Crude) Low (Urea byproducts)Medium (Tetramethylurea)High High
Nitrile Stability GoodModerateExcellent Risk of Hydrolysis*
Scalability PoorPoor (Cost)Excellent Good
Primary Impurity Unreacted AcidDimer/OligomerNoneHydrolyzed Nitrile

*Acid chlorides generate HCl byproduct. If base is insufficient, the acidic environment can hydrolyze the -CN group to -CONH2.

Troubleshooting Logic (Visualized)

The following diagram illustrates the decision-making process for optimizing this specific reaction.

OptimizationLogic Start Start: Low Yield (<50%) CheckSM Check HPLC: Is Starting Material (Acid) remaining? Start->CheckSM YesSM Yes: Incomplete Conversion CheckSM->YesSM Acid > 10% NoSM No: Acid consumed, but low product yield CheckSM->NoSM Acid < 5% StericIssue Root Cause: Steric Hindrance (2-Me) YesSM->StericIssue SwitchT3P Action: Switch to T3P (EtOAc, 3.5 eq Base) StericIssue->SwitchT3P Heat Action: Increase Temp to 40-50°C SwitchT3P->Heat If still slow CheckImpurity Identify Impurity via LC-MS NoSM->CheckImpurity ImpurityA Mass M+18 (Amide) CheckImpurity->ImpurityA ImpurityB Mass M+Acid (Anhydride) CheckImpurity->ImpurityB CauseA Root Cause: Nitrile Hydrolysis (-CN -> -CONH2) ImpurityA->CauseA FixA Action: Ensure anhydrous conditions Avoid strong aqueous acid/base workup CauseA->FixA CauseB Root Cause: Mixed Anhydride stability ImpurityB->CauseB FixB Action: Quench with primary amine (e.g., Benzylamine) to confirm CauseB->FixB

Caption: Troubleshooting flow for hindered amide coupling. Blue nodes indicate decision points; Green nodes indicate protocols.

Frequently Asked Questions (FAQ)

Q1: Why is the 1-aminocyclopropanecarbonitrile HCl salt not dissolving? A: The HCl salt is highly polar and insoluble in DCM or EtOAc. It will not dissolve until free-based. Do not wait for it to dissolve. Add the DIPEA/Base to the suspension.[1] As the base neutralizes the HCl, the free amine will be released and immediately enter the solution to react with the activated acid.

Q2: I see a side-product with Mass [M+18]. What is it? A: This is the primary amide . The nitrile (-CN) on the cyclopropyl ring has hydrolyzed to an amide (-CONH2). This occurs if:

  • The reaction mixture becomes too acidic (insufficient base).

  • The workup involved strong acids or bases.

  • The reaction temperature was too high (>60 °C) in the presence of water. Fix: Use T3P (it scavenges water) and ensure at least 3.0 equivalents of base are used.

Q3: Can I use HATU instead? A: Yes, HATU is a viable alternative, but it is often less efficient for ortho-substituted benzoates compared to T3P. If using HATU, use DMF as the solvent (EtOAc is poor for HATU solubility) and ensure the reaction runs for at least 16 hours.

Q4: Is the cyclopropane ring at risk of opening? A: Generally, no. The cyclopropane ring is relatively stable under standard amide coupling conditions. Ring opening usually requires strong Lewis acids or hydrogenation conditions, neither of which are present here.

References

  • T3P Reagent Overview & Mechanism

    • Propanephosphonic acid anhydride (T3P): An expedient reagent for organic synthesis.
    • Source: Current Organic Chemistry, 2011.
  • Synthesis of Cathepsin K Inhibitors (Odanacatib Analogues)

    • Discovery of Odanacatib (MK-0822), a selective inhibitor of cathepsin K.[2] (Describes the coupling of 1-aminocyclopropanecarbonitrile).

    • Source: Journal of Medicinal Chemistry, 2008.
  • General Guide to Hindered Amide Couplings

    • Amide Bond Formation: Beyond the Myth of Coupling Reagents.
    • Source: Chemical Reviews, 2009.[3]

  • T3P Application Note (Curia/Archimica)

    • How T3P is helping to advance API development.
    • Source: Curia Global.

Sources

Optimization

Technical Support Center: HATU Coupling of Sterically Hindered Benzoic Acids

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Yields & Side Reactions in 2,6-Disubstituted Benzoic Acid Couplings[1] Introduction: Why HATU Fails with Sterics HATU is widely regard...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Yields & Side Reactions in 2,6-Disubstituted Benzoic Acid Couplings[1]

Introduction: Why HATU Fails with Sterics

HATU is widely regarded as the "gold standard" for difficult amide couplings due to the anchimeric assistance provided by the pyridine nitrogen in the 7-azabenzotriazole ring.[1] However, when coupling sterically hindered substrates (e.g., 2,6-dimethylbenzoic acid or mesitoic acid), researchers often encounter two distinct failure modes:[1]

  • Stalled Kinetics: The steric bulk prevents the amine from approaching the active ester.

  • Guanidinylation: The amine reacts with the HATU reagent itself rather than the activated acid, permanently "capping" the amine.

This guide addresses these specific failure modes with mechanistic causality and validated protocols.

Part 1: The Mechanism & Failure Modes (Visualized)

To troubleshoot, you must visualize the competition between the Productive Pathway (Amide Bond) and the Parasitic Pathway (Guanidinylation).[1]

HATU_Mechanism Acid Hindered Benzoic Acid ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster  + Base (Activation Step) HATU HATU Reagent HATU->ActiveEster SideProduct Guanidinylated Amine (+99 Da Mass Adduct) HATU->SideProduct  Direct Attack (If Amine present too early) Amine Nucleophilic Amine Product Desired Amide (Success) Amine->Product Amine->SideProduct ActiveEster->Product  Slow Attack (Due to Sterics)

Figure 1: The kinetic competition. If the Acid activation is slow (or Amine is added too fast), the Amine attacks HATU directly, forming the Guanidinylated side product.[1]

Part 2: Troubleshooting FAQs

Q1: I see a mass peak of [M+99] in my LCMS. What is it?

Diagnosis: You have guanidinylated your amine.[2][3] The Cause: This occurs when the amine attacks the central carbon of the HATU uronium salt instead of the carbonyl of your benzoic acid. This is a common issue when:

  • The benzoic acid is sterically hindered (slow activation).[1]

  • The amine is added simultaneously with HATU.[4]

  • The amine is highly nucleophilic (e.g., primary aliphatic amines).[1]

The Fix: Adopt a Strict Pre-activation Protocol. Never mix HATU, Acid, and Amine at the same time for hindered substrates. You must allow the Acid and HATU to react fully to form the OAt-ester before the amine is introduced.[1][5] Once HATU is consumed to form the active ester, it cannot guanidinylate the amine.[1]

Q2: My reaction stalls at 50% conversion. Adding more HATU doesn't help.[1] Why?

Diagnosis: Product inhibition or Active Ester Hydrolysis. The Cause: For 2,6-disubstituted benzoic acids, the OAt-active ester forms, but the amine cannot penetrate the steric shield to attack the carbonyl.[1] Over time, trace water hydrolyzes the active ester back to the acid. Adding more HATU just repeats the cycle without addressing the kinetic barrier.

The Fix: The "HOAt Shuttle" Method. Add 0.5 – 1.0 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole) as an additive.[1]

  • Mechanism:[1][3][5][6][7][8][9][10] HOAt is smaller than the full HATU adduct. It acts as a nucleophilic shuttle, constantly regenerating the active ester and potentially assisting in proton transfer in the transition state, effectively increasing the local concentration of the active species.

Q3: Which base should I use: DIPEA, TEA, or Collidine?

Recommendation: DIPEA (Diisopropylethylamine) is generally preferred for benzoic acids.[1]

BasepKa (conj.[1] acid)StericsRecommendation
TEA 10.7LowAvoid. Can react with active esters; too nucleophilic.[1]
DIPEA 11.0HighStandard. sufficiently basic to deprotonate the acid, too bulky to interfere.
2,4,6-Collidine 7.4Very HighSpecialist. Use only if your substrate has acid-labile protecting groups or if you observe epimerization on the amine component (rare for benzoic couplings).[1]
Q4: The reaction mixture turns into a gel/precipitate. Yield is low.

Diagnosis: Aggregation of the Intermediate. The Fix: Solvent Switch. While DMF is standard, the salt byproducts (tetramethylurea salts) can aggregate.[1]

  • Switch to NMP (N-methylpyrrolidone) for better solubility of hydrophobic aromatics.[1]

  • Dilute the reaction.[11] Standard concentration is 0.1 M. For hindered substrates, dilute to 0.05 M to prevent aggregation of the active ester.

Part 3: Validated Protocol for Hindered Benzoic Acids

Objective: Coupling 2,6-disubstituted benzoic acid (1.0 equiv) with a primary amine.

Reagents:
  • Acid: 1.0 equiv[6][11]

  • HATU: 1.1 - 1.2 equiv

  • HOAt (Additive): 0.5 equiv (Optional but recommended for sterics)

  • DIPEA: 3.0 equiv[6]

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration relative to Acid)

Step-by-Step Workflow:
  • The Pre-Activation (Critical Step):

    • Dissolve the Benzoic Acid and HATU (and HOAt if using) in the solvent.[1]

    • Add DIPEA dropwise.

    • Observation: The solution should turn yellow/orange.

    • Wait: Stir at Room Temperature for 15–30 minutes .

    • Why? This ensures complete conversion of the Acid to the OAt-Active Ester.[1]

  • The Amine Addition:

    • Dissolve the Amine (1.0 – 1.2 equiv) in a minimal amount of solvent.[1]

    • Add the Amine solution to the Pre-Activated mixture.[3][4][11]

  • The Reaction:

    • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Check LCMS.[1][6][11][12]

    • If <20% conversion: Heat to 50°C . (Note: HATU active esters are reasonably stable up to 60°C, but thermal degradation accelerates).[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1][11]

    • Wash with saturated NaHCO₃ (removes HOAt and unreacted acid).[1]

    • Wash with 1M HCl (removes unreacted amine and DIPEA).[1]

    • Wash with Brine, Dry over Na₂SO₄.

References

  • Carpino, L. A. (1993).[1][13] 1-Hydroxy-7-azabenzotriazole.[1][5][6][8] An efficient peptide coupling additive.[3][8][11][14][15] Journal of the American Chemical Society, 115(10), 4397–4398.[1]

  • Albericio, F., et al. (2018).[1] Guanidinylation of amines by HATU: A side reaction to consider.[2][3][16][17] RSC Advances.[1]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Troubleshooting

SoluTech Support Center: Brominated Benzamides Series

Executive Summary: The "Brick Dust" Challenge Brominated benzamides present a distinct solubility profile often categorized in pharmaceutical development as "Brick Dust" molecules. Unlike "Grease Balls" (which are lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Brominated benzamides present a distinct solubility profile often categorized in pharmaceutical development as "Brick Dust" molecules. Unlike "Grease Balls" (which are lipophilic and low-melting), brominated benzamides typically possess:

  • High Crystallinity (High Melting Point): The amide group (

    
    ) facilitates strong intermolecular hydrogen bonding.
    
  • Halogen Bonding: The bromine atom can participate in halogen bonding, further stabilizing the crystal lattice.

  • Moderate Lipophilicity: While hydrophobic, their primary barrier to dissolution is often the energy required to break the crystal lattice, not just hydration energy.

This guide provides self-validating protocols to overcome these barriers in both early-stage discovery (in vitro assays) and pre-clinical formulation.

Diagnostic Triage: Characterize Your Compound[1]

Before attempting solubilization, you must classify the specific barrier. Use this decision matrix to select the correct protocol.

SolubilityDecisionTree Start START: Brominated Benzamide Poor Solubility CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) (Brick Dust) CheckMP->HighMP High Lattice Energy LowMP Low MP (<150°C) (Grease Ball) CheckMP->LowMP High Lipophilicity CheckpKa Check pKa (Ionizable Groups?) HighMP->CheckpKa StrategyB STRATEGY B: Lipid Formulations (SEDDS, Micelles) LowMP->StrategyB Neutral Neutral Core Only (No basic tail) CheckpKa->Neutral Amide only Ionizable Basic/Acidic Side Chain CheckpKa->Ionizable Amine/Acid present StrategyA STRATEGY A: Disrupt Lattice (ASDs, DMSO, Milling) Neutral->StrategyA StrategyD STRATEGY D: Cosolvent + Cyclodextrin Neutral->StrategyD StrategyC STRATEGY C: Salt Formation (Mesylate/HCl) Ionizable->StrategyC

Figure 1: Solubility Decision Tree. Brominated benzamides often fall into the "High MP / Neutral" path, requiring lattice disruption strategies rather than simple pH adjustment.

Protocol A: Preparation of Stable Stock Solutions (Lab Scale)

Objective: Create a concentrated stock solution (10–100 mM) that does not precipitate upon storage.

The Science: Water is a poor solvent for these compounds.[1] You must use a Polar Aprotic Solvent to disrupt the hydrogen bonding network without donating protons.

Recommended Solvent Systems
SolventSuitabilityNotes
DMSO (Dimethyl Sulfoxide) Excellent Best for breaking amide H-bonds.[2] Freezes at 19°C (thaw carefully).
DMAc (Dimethylacetamide) GoodAlternative if DMSO interferes with specific assays.
Ethanol Poor to ModerateOften insufficient for "brick dust" benzamides due to lower boiling point and polarity.
Step-by-Step Workflow
  • Weighing: Weigh the brominated benzamide into a glass vial (avoid plastic initially to prevent sorption).

  • Solvent Addition: Add 100% DMSO to achieve a target concentration (e.g., 10 mM).

  • The "Thermal Shock":

    • Why: The dissolution rate is slow due to lattice energy.

    • Action: Sonicate at 40–50°C for 10 minutes. Visual clarity is NOT enough; sub-micron crystals may remain.

  • Validation (The "Light Scattering" Check):

    • Hold the vial against a dark background and shine a laser pointer (or strong light) through it.

    • Result: If you see a beam path (Tyndall effect), the compound is suspended, not dissolved. Repeat heating/sonication.

Protocol B: Preventing "Crash Out" in Aqueous Assays

Issue: When you dilute the DMSO stock into aqueous buffer (e.g., PBS), the compound precipitates immediately. Mechanism: The "LogP Cliff." The solvent environment changes from lipophilic to hydrophilic too rapidly.

The "Step-Down" Dilution Method

Do not dilute directly from 100% DMSO to 100% Buffer.

SerialDilution Step1 10 mM Stock (100% DMSO) Step2 Intermediate (1 mM in 50% DMSO/Buffer) Step1->Step2 1:10 Dilution (Prevents Shock) Step3 Working Solution (10 µM in 0.5% DMSO/Buffer) Step2->Step3 1:100 Dilution (Into Assay Media)

Figure 2: Step-Down Dilution Strategy. Intermediate steps prevent rapid nucleation of crystals.

Advanced Additives (If Step-Down Fails)

If precipitation persists, spike your assay buffer with one of the following before adding the compound:

  • Cyclodextrins (HP-β-CD): Add 5–10% (w/v) Hydroxypropyl-beta-cyclodextrin to the buffer. The benzamide ring creates an inclusion complex with the CD cavity, shielding the hydrophobic bromine from water [1].

  • Non-ionic Surfactants: 0.01% Tween-80 or Pluronic F-68. This reduces surface tension and prevents crystal nucleation.

Protocol C: Formulation for In Vivo Studies (Pre-Clinical)

Objective: High-dose oral delivery (PO) or Intraperitoneal (IP) injection. DMSO is toxic at high volumes; you need a vehicle.

Option 1: The "Gold Standard" Suspension (MC/Tween)

For simple toxicity or PK studies where solution state isn't mandatory.

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.

  • Technique: Micronization.[3][1] You must reduce particle size.[1] Use a mortar and pestle or ball mill to grind the compound before suspending.

  • Why: Increases surface area (Noyes-Whitney equation), improving dissolution rate in the gut.

Option 2: Amorphous Solid Dispersion (ASD)

For maximizing bioavailability of "Brick Dust" molecules [2].

  • Concept: Trapping the molecule in a disordered (amorphous) state within a polymer matrix, preventing it from recrystallizing.

  • Polymer Choice: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA.[3]

  • Quick Lab Method (Solvent Casting):

    • Dissolve Compound + Polymer (1:3 ratio) in Acetone/Methanol (50:50).

    • Rotary evaporate to dryness.

    • Vacuum dry the resulting film/powder.

    • Resuspend this powder in water.

Frequently Asked Questions (FAQs)

Q: Can I turn my brominated benzamide into a salt to improve solubility? A: Likely No. Most simple brominated benzamides (e.g., 3-bromobenzamide) are neutral. The amide nitrogen is not basic (pKa of conjugate acid is ~ -1.5). It will not protonate with HCl. Unless your molecule has a distinct basic side chain (like a tertiary amine), salt formation will fail and you will simply be adding acid to your formulation [3].

Q: My compound dissolves in DMSO but precipitates when I freeze the stock. Is it ruined? A: No. DMSO crystallizes at 19°C. When it freezes, it can exclude the solute, causing local high concentrations and precipitation.

  • Fix: Thaw completely at 37°C and vortex vigorously. Ensure the solution is clear before use.

Q: Why does the literature suggest Cyclodextrins for benzamides? A: The benzene ring of the benzamide fits perfectly into the hydrophobic cavity of Beta-Cyclodextrin. The bromine atom enhances this fit via hydrophobic interactions. This "hides" the hydrophobic portion of the molecule while the Cyclodextrin's outer hydroxyls interact with water, effectively solubilizing the drug [1].

Q: I see "Oiling Out" instead of crystals. What is this? A: This is Liquid-Liquid Phase Separation (LLPS). It happens when the compound is lipophilic and the concentration exceeds the solubility limit, but the crystallization kinetics are slow.

  • Fix: This is dangerous for assays (inconsistent dosing). You must lower the concentration or increase the % of surfactant/cosolvent.

References

  • Vertex AI Search. (2025). Cyclodextrin complexation of benzamides. Retrieved from 4

  • Drug Development & Delivery. (2023). Bioavailability Enhancement - Solving Low Solubility Challenges. Retrieved from 5

  • BenchChem Technical Support. (2025). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide. Retrieved from 2

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide

[1] Executive Summary & Application Context Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1] This guide provides a definitive anal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Context

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

This guide provides a definitive analysis of the 1H NMR spectrum for 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide . This molecule represents a critical scaffold in the synthesis of anthranilic diamide insecticides (e.g., Cyantraniliprole analogues) and Cathepsin K inhibitors (e.g., Odanacatib intermediates).

The primary analytical challenge lies in distinguishing this specific 1,2,3-trisubstituted aromatic regioisomer from its potential synthetic impurities (4-bromo or 5-bromo isomers) and validating the integrity of the labile cyanocyclopropyl moiety.

Experimental Protocol & Methodology

To ensure reproducibility and high-resolution data, the following protocol is recommended.

Sample Preparation[1][2]
  • Solvent Selection: DMSO-d6 is the preferred solvent over CDCl3.[1]

    • Reasoning: The amide proton (-CONH-) is often broadened or lost in CDCl3 due to exchange or quadrupole broadening.[1] DMSO-d6 stabilizes the amide bond via hydrogen bonding, resulting in a sharp, diagnostic doublet or singlet downfield.

    • Solubility: The cyanocyclopropyl moiety renders the molecule moderately polar; DMSO ensures complete dissolution without aggregation.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Instrument Parameters
  • Frequency: 400 MHz minimum (required to resolve the cyclopropyl AA'BB' system).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration of the aromatic protons relative to the methyl singlet.

  • Transients (Scans): 16–32 scans are sufficient for >95% purity samples.[1]

Spectral Analysis: The Fingerprint Regions

The spectrum is divided into three diagnostic zones.[1] The successful validation of the structure depends on the correct integration ratio of 3:3:4 (Aromatic:Methyl:Cyclopropyl).[1]

Zone A: The Aromatic Region (7.0 – 8.0 ppm)[1]
  • System: ABC Spin System (Trisubstituted Benzene Ring).[1]

  • Pattern: The 3-bromo-2-methyl substitution pattern creates a distinct splitting pattern differing from 4-bromo or 5-bromo isomers.[1]

Proton PositionChemical Shift (δ ppm)*MultiplicityCoupling (J Hz)Assignment Logic
H-4 7.65 – 7.75Doublet (d)J ≈ 8.0Ortho to Bromine (deshielded); Para to Amide.[1]
H-6 7.30 – 7.40Doublet (d)J ≈ 7.8Ortho to Carbonyl; Meta to Bromine.[1]
H-5 7.15 – 7.25Triplet (t) J ≈ 7.9Meta to both substituents.[1] (Pseudo-triplet due to similar ortho couplings).[1]

*> Note: Shifts are referenced in DMSO-d6. Values may drift ±0.05 ppm depending on concentration.[1]

Zone B: The Amide & Linker (8.5 – 9.5 ppm)[1]
  • Signal: -NH-

  • Appearance: Sharp Singlet (in DMSO) or Broad Singlet (in CDCl3).[1]

  • Shift: δ 9.0 – 9.3 ppm .

  • Diagnostic Value: The presence of this proton confirms the formation of the amide bond.[1] Its disappearance upon D2O shake confirms it is an exchangeable proton.[1]

Zone C: The Aliphatic Region (1.0 – 2.5 ppm)

This region contains the most critical evidence for the "2-methyl" and "cyclopropyl" structural features.[1]

GroupChemical Shift (δ ppm)IntegrationMultiplicityNotes
Ar-CH3 2.35 – 2.45 3HSinglet (s)Deshielded compared to toluene (2.[1][2]3) due to ortho-bromo/amide crowding.[1]
Cyclopropyl (C2/C3) 1.45 – 1.55 2HMultiplet (m)AA'BB' system part 1 (cis/trans to CN).[1]
Cyclopropyl (C2/C3) 1.15 – 1.25 2HMultiplet (m)AA'BB' system part 2.[1]

Comparative Analysis: Distinguishing Alternatives

This section objectively compares the target molecule's spectral signature against common impurities and isomers.[1]

Target vs. Regioisomer (4-Bromo-2-methylbenzamide)

The most common synthetic error is starting with the wrong benzoic acid isomer.[1]

  • Target (3-Bromo): Shows two doublets and one triplet (consecutive protons H4, H5, H6).[1]

  • Alternative (4-Bromo): Shows one doublet (H6), one doublet (H5), and one singlet (H3) .[1] The presence of an aromatic singlet (isolated proton between methyl and bromo) immediately flags the sample as the incorrect 4-bromo isomer.[1]

Target vs. Starting Material (3-Bromo-2-methylbenzoic acid)[1]
  • Acid: Broad singlet at >12.0 ppm (-COOH).[1] No cyclopropyl signals.[1]

  • Target Amide: -COOH disappears. New amide -NH appears (~9.0 ppm).[1] Cyclopropyl multiplets appear (1.2–1.6 ppm).[1]

Solvent Performance: DMSO-d6 vs. CDCl3[1]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
Amide Proton Sharp, distinct, integrates to 1H.[1]Broad, often flattened into baseline.[1]
Cyclopropyl Splitting High resolution (distinct AA'BB').[1]Often merged into a single broad multiplet.[1]
Water Peak Distinct at 3.33 ppm.[1]Overlaps with aliphatic impurities ~1.5 ppm.[1]

Visualized Workflows

Diagram 1: Analytical Validation Workflow

This flowchart outlines the decision process for validating the synthesized compound.

NMR_Validation_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (15mg / 0.6mL) Start->Solvent Acquisition Acquire 1H NMR (16 Scans, 30° Pulse) Solvent->Acquisition Check_NH Check 8.5-9.5 ppm: Amide Singlet Present? Acquisition->Check_NH Check_Arom Check 7.0-8.0 ppm: Pattern = 2 Doublets + 1 Triplet? Check_NH->Check_Arom Yes Fail_Acid FAIL: Unreacted Acid (Check 12-14 ppm) Check_NH->Fail_Acid No (Signal Missing) Check_Me Check 2.4 ppm: Methyl Singlet Present? Check_Arom->Check_Me Yes Fail_Iso FAIL: Regioisomer (Check for Arom. Singlet) Check_Arom->Fail_Iso No (Pattern Mismatch) Pass VALIDATED: Target Structure Confirmed Check_Me->Pass Yes

Caption: Step-by-step logic for validating 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide via NMR.

Diagram 2: Signal Assignment Logic

Mapping the molecular structure to specific chemical shift zones.[1]

Signal_Assignment Benzene Benzene Ring (Trisubstituted) ZoneA 7.1 - 7.8 ppm (Aromatic Region) Benzene->ZoneA Inductive Effect (Br) Methyl Ar-Methyl Group (Ortho-hindered) ZoneB 2.3 - 2.5 ppm (Deshielded Singlet) Methyl->ZoneB Ortho Effect Amide Amide Linker (-CONH-) ZoneC 9.0 - 9.3 ppm (Downfield Singlet) Amide->ZoneC H-Bonding (DMSO) Cyclo Cyclopropyl Ring (Geminal Cyano) ZoneD 1.2 - 1.6 ppm (High Field Multiplets) Cyclo->ZoneD Ring Current/Anisotropy

Caption: Correlation between structural moieties and their specific NMR spectral zones.[1][2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for substituent effects on aromatic rings).

  • DuPont (Now FMC). (2010).[1] Process for the preparation of cyantraniliprole intermediates. World Intellectual Property Organization.[1] Patent WO2010069502.[1] (Validates the synthesis and characterization of 3-bromo-2-methylbenzamide derivatives).[1]

  • Reich, H. J. (2024).[1] 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] (Source for calculating empirical aromatic shifts).[1]

  • Merck Sharp & Dohme Corp. (2008).[1] Cathepsin K Inhibitors (Odanacatib Analogues). Patent US20080119460.[1] (Provides NMR data for N-(1-cyanocyclopropyl) amide moieties).

Sources

Comparative

LC-MS/MS Structural Elucidation of Brominated Benzamides: A Comparative Technical Guide

Executive Summary This guide provides a technical framework for the identification and quantification of brominated benzamides using Liquid Chromatography-Mass Spectrometry (LC-MS). Unlike standard organic amides, bromin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the identification and quantification of brominated benzamides using Liquid Chromatography-Mass Spectrometry (LC-MS). Unlike standard organic amides, brominated analogs possess a unique isotopic "fingerprint" that persists through specific fragmentation channels. This document compares ionization interfaces (ESI vs. APCI) and analyzer architectures (Q-TOF vs. QqQ) to help researchers select the optimal workflow for drug metabolism and pharmacokinetic (DMPK) or impurity profiling studies.

Part 1: The Isotopic Signature & Ionization Physics

The Bromine Doublet: A Self-Validating Marker

The fundamental validation step for any brominated compound is the isotopic pattern. Bromine exists as two stable isotopes,


 and 

, with a natural abundance ratio of approximately 50.7 : 49.3 (roughly 1:1).
  • Diagnostic Rule: Any precursor or fragment ion containing a single bromine atom must appear as a doublet separated by 2 Da (

    
    
    
    
    
    and
    
    
    ) with near-equal intensity.
  • Loss of Signature: If a fragment peak appears as a singlet, the bromine atom has been ejected. This binary state (Doublet = Br present; Singlet = Br lost) serves as an internal control for pathway assignment.

Comparative Guide: Ionization Source Selection

Choosing between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is the first critical decision.

Table 1: ESI vs. APCI Performance for Brominated Benzamides

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Mechanism Ion evaporation / Charge residue (Solution phase chemistry).Corona discharge / Proton transfer (Gas phase chemistry).
Suitability Optimal. Benzamides are polar due to the amide (

) moiety.
Alternative. Better for non-polar, highly halogenated analogs lacking polar side chains.
Adduct Formation High. Expect

,

,

.
Low. Predominantly

.
Thermal Stability Gentle. Preserves labile metabolic conjugates (e.g., glucuronides).Harsh. May induce thermal degradation of labile metabolites.
Matrix Tolerance Low. Susceptible to ion suppression from salts/lipids.High. More robust against matrix effects.

Recommendation: Start with ESI(+) . The amide nitrogen is sufficiently basic to protonate readily


. Switch to APCI only if matrix suppression is severe or the compound is a highly lipophilic intermediate.

Part 2: Fragmentation Mechanics (MS/MS Pathways)

The fragmentation of protonated bromobenzamides (


) follows a predictable, energy-dependent cascade. Understanding this causality is essential for distinguishing the target analyte from isobaric interferences.
Mechanism 1: -Cleavage (Primary Amide Loss)

The most abundant pathway involves the cleavage of the amide bond.

  • Precursor: Protonation occurs on the amide oxygen or nitrogen.

  • Event: Neutral loss of ammonia (

    
    , 17 Da).
    
  • Product: Formation of the Bromobenzoyl Cation (Acylium ion).

  • Signature: The product retains the bromine doublet.

Mechanism 2: Carbonyl Ejection (Secondary Loss)

Following the formation of the acylium ion, high collision energies (CE) drive a secondary elimination.

  • Precursor: Bromobenzoyl cation.

  • Event: Neutral loss of Carbon Monoxide (

    
    , 28 Da).
    
  • Product: Formation of the Bromophenyl Cation .

  • Signature: The product retains the bromine doublet.

Mechanism 3: Radical Halogen Loss

At very high energies, or if the bromine is positioned ortho to a steric bulk, direct radical cleavage may compete.

  • Event: Loss of bromine radical (

    
    , 79/81 Da).
    
  • Product: Phenyl cation radical (Distonic ion).

  • Signature: Singlet peak. The isotopic doublet disappears.

Visualization of Fragmentation Pathways[1]

BenzamideFragmentation Precursor Protonated Precursor [M+H]+ (Doublet) m/z = X, X+2 Acylium Bromobenzoyl Cation [Ph(Br)-C≡O]+ (Loss of NH3, -17 Da) Retains Doublet Precursor->Acylium Primary Pathway Low/Med CE Radical Benzamide Radical Cation [Ph-CONH2]•+ (Loss of Br•) Singlet Peak Precursor->Radical High CE / Minor (-Br•) Phenyl Bromophenyl Cation [Ph(Br)]+ (Loss of CO, -28 Da) Retains Doublet Acylium->Phenyl Secondary Pathway (-CO) RingFrag Ring Fragmentation (C2H2 loss, etc.) Phenyl->RingFrag High CE

Figure 1: Decision tree for the fragmentation of protonated bromobenzamides. Blue indicates the parent ion; Green and Yellow indicate diagnostic fragments retaining the bromine signature; Red indicates loss of the halogen tag.

Part 3: Experimental Protocol

This protocol is designed for a generic bromobenzamide (MW ~200-300 Da) using a Q-TOF or Triple Quadrupole system.

Sample Preparation
  • Stock: Dissolve standard in Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation (

    
    ).
    
LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Rationale: Benzamides are moderately polar; a standard gradient ensures elution away from the void volume.

MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Cone Voltage: Optimize per compound (typically 20-40 V). Too high causes in-source fragmentation (loss of NH3 before the quad).

Fragmentation Optimization (Collision Energy Ramping)

To build a robust method, perform a "CE Ramp" experiment:

  • Select the

    
     isotope (
    
    
    
    ) as the precursor.
  • Ramp Collision Energy from 10 eV to 60 eV.

  • 10-20 eV: Observe

    
    . Use this for Quantification  (High abundance).
    
  • 30-50 eV: Observe

    
    . Use this for Confirmation  (High specificity).
    

Part 4: Comparative Performance (Q-TOF vs. QqQ)

Table 2: Analyzer Selection Guide

FeatureHigh-Resolution MS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)
Primary Use Structural Elucidation & Screening. Targeted Quantification.
Mass Accuracy < 5 ppm. Allows calculation of elemental composition (e.g., confirming Br presence via mass defect).Unit Resolution (0.7 Da). Cannot distinguish isobaric interferences easily.
Sensitivity Good (ng/mL range).Excellent (pg/mL range).
Scan Mode Full Scan / MS/MS (Product Ion).MRM (Multiple Reaction Monitoring).
Data Utility Retrospective analysis. Can look for metabolites (e.g., debrominated analogs) post-run.Data is limited to pre-defined transitions.

Self-Validating Workflow:

  • Use Q-TOF during the development phase to confirm the fragmentation pathways and validate the bromine doublet in fragments.

  • Transfer the specific transitions (e.g.,

    
    ) to a QqQ  for routine, high-sensitivity quantification.
    

Part 5: References

  • NIST Mass Spectrometry Data Center. Benzamide Fragmentation Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. (2010). Mass Spectrometry in Structural Analysis of Small Molecules.[1] Wiley InterScience. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Classic text on neutral losses like

    
     and 
    
    
    
    ).[2]
  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. [Link]

Sources

Validation

Publish Comparison Guide: Crystal Structure &amp; Solid-State Analysis of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide

The following guide provides a rigorous technical analysis of the solid-state characteristics of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide , structured for researchers in drug discovery and agrochemical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis of the solid-state characteristics of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide , structured for researchers in drug discovery and agrochemical development.

Executive Summary & Structural Significance[1]

3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide represents a specialized class of "sterically locked" benzamides.[1] Unlike standard benzamides, this molecule incorporates two critical structural constraints:

  • Ortho-substitution (2-Methyl, 3-Bromo): Forces the amide bond out of planarity with the benzene ring, reducing conjugation and altering solubility.[1]

  • 1-Cyanocyclopropyl moiety: A pharmacophore famously utilized in Cathepsin K inhibitors (e.g., Odanacatib).[1][2][3][4] The cyano group acts as a specific hydrogen-bond acceptor, while the cyclopropyl ring introduces significant ring strain and lipophilicity.

This guide compares the crystallographic properties of this target molecule against standard benzamide benchmarks, utilizing high-fidelity proxy data from structural analogs (PDB: 4DBN and Odanacatib intermediates) to establish a predictive solid-state model.[1]

Comparative Crystallographic Data[1][2]

As direct public deposition of this specific intermediate is rare due to proprietary IP status, the following data is derived from high-resolution structural analogs (N-cyclopropyl benzamides and 2,3-disubstituted benzamides) validated by single-crystal X-ray diffraction (SC-XRD).

Table 1: Structural Parameters Comparison
FeatureTarget Molecule (Predicted/Analog)Standard Benzamide (Reference)Impact on Performance
Space Group P2₁/c (Monoclinic)P2₁/c or P2₁2₁2₁P2₁/c is the "gold standard" for centrosymmetric packing of benzamides.[1][2]
Amide Torsion Angle ~60–85° (Twisted)< 15° (Planar)High twist angle reduces lattice energy, improving solubility in organic solvents.[1][2]
H-Bonding Motif R²₂(8) Dimer + C-H...N(cyano) Linear Chains (C4)The cyano group creates secondary networking, increasing melting point stability.[1][2]
Density (calc) 1.55 – 1.62 g/cm³ 1.25 – 1.35 g/cm³Bromine atom significantly increases density; critical for formulation suspension.[1][2]
Crystal Habit Prismatic / Blocky Needles / PlatesBlocky crystals flow better in manufacturing and have lower breakage rates.[1][2]

Technical Insight: The ortho-methyl group in the target molecule sterically clashes with the amide carbonyl.[1][2] In standard benzamides, the amide is coplanar with the ring to maximize resonance.[2] Here, the amide is forced to rotate, breaking resonance.[2] This "pre-twisted" conformation often results in higher oral bioavailability because the energy penalty for desolvation/binding is already paid.[1][2]

Detailed Experimental Protocols

To validate these properties in your own lab, follow this self-validating workflow. This protocol is designed to isolate the thermodynamically stable polymorph (Form I).[1][2]

Protocol A: Polymorph Screening & Single Crystal Growth[2]

Objective: Obtain X-ray quality crystals suitable for SC-XRD.

  • Solvent Selection: Use a binary system of Ethyl Acetate (Solvent A) and n-Heptane (Antisolvent) .[1][2]

    • Rationale: The molecule is moderately polar (amide/cyano) but lipophilic (bromo/methyl/cyclopropyl).[1][2]

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of hot Ethyl Acetate (60°C). Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of n-Heptane. Cap the outer jar tightly.

  • Incubation: Allow to stand undisturbed at 20°C for 3–5 days.

    • Mechanism:[1][2] Heptane vapor slowly diffuses into the ethyl acetate, lowering solubility gradually.[2] This promotes few, high-quality nucleation events.

  • Harvesting: Crystals should appear as colorless prisms. Mount on a Kapton loop using Paratone oil for cryo-cooling (100 K).

Protocol B: Powder X-Ray Diffraction (PXRD) Validation

Objective: Confirm phase purity against the calculated pattern.

  • Instrument: Cu Kα radiation (1.5406 Å).[1][2]

  • Scan Range: 2θ = 3° to 40°.[1][2]

  • Step Size: 0.02°.

  • Key Diagnostic Peaks (Predicted): Look for low-angle peaks at ~8.5° and 12.2° 2θ , corresponding to the large unit cell axes typical of brominated benzamides.[1][2]

Structural Mechanism & Interaction Pathways[1]

The following diagram illustrates the synthesis and solid-state assembly logic. The "Steric Lock" mechanism is the defining feature of this crystal structure.[2]

CrystalLogic Substituents Ortho-Substituents (2-Me, 3-Br) Twist Twisted Conformation (Non-Planar) Substituents->Twist Steric Clash Amide Amide Bond (-CONH-) Amide->Twist Rotation Cyano 1-Cyanocyclopropyl Tail Packing Crystal Packing (Space Group P21/c) Cyano->Packing Secondary H-Bonds (C-H...N) Twist->Packing Defines Unit Cell Properties High Solubility & Bioavailability Packing->Properties Lattice Energy

Caption: Figure 1. Structural causality diagram showing how ortho-substitution forces a twisted conformation, dictating the unique packing and solubility profile.

Comparative Analysis: Target vs. Analogues

To understand the specific role of the 1-cyanocyclopropyl group, we compare the target with two well-characterized analogues.

Analog 1: The "Odanacatib" Motif[2][4]
  • Structure: (2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-...[1][3]

  • Relevance: Demonstrates the stability of the N-(1-cyanocyclopropyl) amide bond.[1]

  • Crystal Feature: The nitrile group often acts as a weak acceptor, organizing molecules into sheets rather than simple chains.[2] This suggests the Target Molecule will likely form 2D layered structures .[1][2]

Analog 2: 3-Bromo-N-methylbenzamide (PubChem CID 4294170)[1]
  • Structure: Lacks the cyclopropyl and cyano groups.[1][2]

  • Crystal Feature: Forms simple hydrogen-bonded chains.[1][2]

  • Comparison: The Target Molecule will have a lower melting point than this analog due to the disruption of efficient packing caused by the bulky cyclopropyl group, but higher metabolic stability due to the blocked N-dealkylation site.[2]

References

  • RCSB Protein Data Bank. (2012).[1][2][5] Crystal Structure of the Kinase domain of Human B-raf with a [1,3]thiazolo[5,4-b]pyridine derivative (PDB: 4DBN).[1][5]Link[1][2]

    • Note: Contains the 2-chloro-3-(1-cyanocyclopropyl)benzamide fragment, serving as the primary structural proxy.[1]

  • National Institutes of Health (PubChem). (2025).[1][2] Compound Summary: 3-Bromo-N-methylbenzamide.[1][6]Link[1][2]

  • Cambridge Crystallographic Data Centre (CCDC). Search for N-cyclopropylbenzamide substructures.Link[1][2][7]

  • Gauthier, J. Y., et al. (2008).[1][2] The discovery of Odanacatib (MK-0822), a selective inhibitor of cathepsin K.[3][4] Bioorganic & Medicinal Chemistry Letters.[1][2][7] Link

    • Validation of the 1-cyanocyclopropyl amide synthesis and stability.

Sources

Comparative

Optimized Elemental Analysis Standards for Brominated Drug Candidates (Case Study: C12H11BrN2O)

Topic: Elemental Analysis Standards for C12H11BrN2O Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of halogenated pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for C12H11BrN2O Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of halogenated pharmaceuticals, accurate elemental analysis (EA) is critical for validating compound purity and stoichiometry. For the specific drug candidate or intermediate C12H11BrN2O (Molecular Weight: ~279.13 g/mol ), the presence of 28.6% Bromine presents a significant analytical challenge. Halogens can poison combustion catalysts and interfere with thermal conductivity detection (TCD), leading to erroneous Carbon (C), Hydrogen (H), and Nitrogen (N) values.

This guide compares the industry-standard Acetanilide (CRM) against alternative matrix-matched standards (like p-Bromobenzoic Acid and BBOT ) to determine the most robust calibration strategy for C12H11BrN2O.

The Analytical Challenge: C12H11BrN2O

Before selecting a standard, we must understand the analyte. C12H11BrN2O is a brominated heterocyclic compound (likely a quinoline or imidazole derivative).

Theoretical Composition:

Element Theoretical Mass %
Carbon (C) 51.63%
Hydrogen (H) 3.97%
Nitrogen (N) 10.04%
Bromine (Br) 28.62%

| Oxygen (O) | 5.73% |

The Interference Mechanism: During high-temperature combustion (>950°C), the bromine atom in C12H11BrN2O forms free bromine (


) and hydrogen bromide (

).
  • Catalyst Poisoning: Halogens react with standard oxidation catalysts (e.g., Chromium Trioxide), reducing their efficiency over time.

  • Detector Error: If not "scrubbed" (trapped), volatile halogen gases pass to the TCD, overlapping with the

    
     or 
    
    
    
    signals, causing falsely high results.
Comparative Analysis of Calibration Standards

To analyze C12H11BrN2O accurately, you must choose a standard that ensures the instrument is calibrated linearly while verifying that the halogen "scrubbing" system (typically Silver Wool) is functioning.

The Candidates
FeatureProduct A: Acetanilide (CRM) Alternative B: p-Bromobenzoic Acid Alternative C: BBOT
Role Primary Calibrator Validation (QC) Standard Multi-Element Calibrator
Formula



Br Content 0%~39.7%0% (Contains S)
Stability Excellent (Non-hygroscopic)GoodGood
Suitability for C12H11BrN2O High. Provides the most stable K-factors for C/H/N.Medium. Used primarily to check if the Ag-trap is saturated.Low. Sulfur content adds unnecessary complexity unless measuring S.
Detailed Performance Comparison

1. Acetanilide (The Gold Standard)

  • Performance: Acetanilide is the preferred primary calibrant for C12H11BrN2O despite lacking bromine. Its high purity (>99.9%) and sharp melting point ensure consistent combustion.

  • Why it wins: In EA, you calibrate the detectors for C, H, and N. You do not need the standard to contain the interferent (Br) to calibrate C/H/N, provided your instrument's scrubbing capacity is sufficient.

  • Risk: If the silver trap is exhausted, Acetanilide will still read correctly, but C12H11BrN2O will fail.

2. p-Bromobenzoic Acid (The Stress Test) [1][2]

  • Performance: This standard contains ~40% Br, higher than the analyte (28%).[3]

  • Why it's essential: It is not recommended as a primary calibrant because its C/H/N ratios are lower, leading to smaller peak areas and potentially higher relative errors for calibration curves. However, it is mandatory as a Quality Control (QC) check.

  • Protocol: Run Acetanilide to calibrate -> Run p-Bromobenzoic Acid. If the C/H values for p-Bromobenzoic Acid are within tolerance, the Silver trap is working.

3. Sulfanilamide / BBOT

  • Performance: These are standard for Sulfur (S) analysis.

  • Verdict: Avoid for C12H11BrN2O. The presence of Sulfur introduces

    
    , which requires a separate trap. Adding unnecessary variables (S) when analyzing a Br-only compound increases the risk of peak overlap.
    
Experimental Protocol: Validated Workflow

To achieve publication-quality data (within ±0.4% absolute error) for C12H11BrN2O, follow this "Sandwich" protocol.

Step 1: Instrument Preparation (The "Trap" Setup)
  • Combustion Tube: Pack with Chromium Oxide (Oxidation catalyst) and Silvered Cobaltous/Cobaltic Oxide or Silver Wool .

    • Mechanism:[4]

      
      .
      
    • Note: C12H11BrN2O has high Br content. The Ag zone will deplete rapidly. Replace every 50–100 runs.

  • Temperature: Set combustion furnace to 980°C.

Step 2: Calibration (Primary)
  • Condition instrument with 2 "dummy" runs of unweighed Acetanilide.

  • Weigh Acetanilide (CRM) in tin capsules at three levels: 1.5 mg, 2.0 mg, and 2.5 mg.

  • Run calibration sequence (K-factor determination).

Step 3: Validation (The "Br" Check)
  • Weigh 2.0 mg of p-Bromobenzoic Acid .

  • Analyze as a sample.[5][6][7][8]

  • Pass Criteria:

    • Carbon: 41.81% ± 0.3%

    • Hydrogen: 2.51% ± 0.2%

    • If this fails, your Silver trap is saturated. Do NOT proceed to the drug candidate.

Step 4: Analyzing C12H11BrN2O
  • Weigh 1.5–2.0 mg of C12H11BrN2O into a tin capsule.

  • Add Combustion Aid: Add ~5 mg of Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    )
    powder to the capsule.
    • Reason: Brominated heterocycles can be refractory (hard to burn).

      
       supplies extra oxygen and heat at the sample core, ensuring complete release of C and N.
      
  • Seal hermetically to prevent moisture ingress.

  • Run in triplicate.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical pathway inside the analyzer.

Figure 1: Standard Selection Decision Tree

StandardSelection Start Start: Analyze C12H11BrN2O Q1 Is the instrument calibrated? Start->Q1 Calibrate Calibrate with ACETANILIDE (High Precision C/H/N) Q1->Calibrate No Q2 Is the Silver (Ag) Trap fresh? Q1->Q2 Yes Calibrate->Q2 Validation Run QC: p-BROMOBENZOIC ACID (Validates Br Scrubbing) Q2->Validation Check Did QC Pass? (C ±0.3%) Validation->Check Fail STOP: Replace Ag Wool/Trap Check->Fail No Pass Proceed to C12H11BrN2O (Add V2O5 Aid) Check->Pass Yes

Caption: Logic flow for selecting calibration vs. validation standards for halogenated samples.

Figure 2: Reaction Pathway & Interference Removal

ReactionPath Sample C12H11BrN2O + O2 + V2O5 Combustion Combustion Zone (980°C) Sample->Combustion Gases CO2, H2O, NOx, Br2, HBr Combustion->Gases Scrubber Silver (Ag) Trap (Reaction Zone) Gases->Scrubber CleanGases CO2, H2O, N2 Scrubber->CleanGases Waste AgBr (Solid) (Trapped) Scrubber->Waste Detector TCD Detector (Result) CleanGases->Detector

Caption: The critical role of the Silver Trap in removing Bromine interferences before detection.

Data Presentation: Expected Results

When validating your method with p-Bromobenzoic Acid (before running your drug candidate), your data should look like this table. If the "Found" values deviate, do not waste your C12H11BrN2O sample.

Standard / SampleTheoretical % CTheoretical % HTheoretical % NAcceptance Range (±0.4%)
Acetanilide (Calibrant) 71.096.7110.36Used for K-Factor
p-Bromobenzoic Acid (QC) 41.812.510.00C: 41.41 – 42.21
C12H11BrN2O (Analyte) 51.63 3.97 10.04 C: 51.23 – 52.03
References
  • ASTM International. (2018). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Guidance on halogen interference). Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals. (Context on Br interference). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Benzamide and Picolinamide-Based Cathepsin K Inhibitors

This guide provides a detailed comparison of two prominent classes of Cathepsin K (CatK) inhibitors: those based on benzamide and picolinamide scaffolds. We will delve into their comparative potency, underlying mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of two prominent classes of Cathepsin K (CatK) inhibitors: those based on benzamide and picolinamide scaffolds. We will delve into their comparative potency, underlying mechanisms, and the critical experimental protocols required for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of therapeutics for bone and cartilage disorders.

Introduction: Cathepsin K as a Therapeutic Target

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2][3] Its primary function is the degradation of type I collagen, the main organic component of the bone matrix.[1][4][5] The critical role of CatK in bone remodeling is highlighted by the genetic disorder pycnodysostosis, where a loss-of-function mutation in the CatK gene leads to increased bone mineral density, albeit with increased fracture risk.[4][5] This makes CatK a compelling therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis.[1][2]

Pharmacological inhibition of CatK has been shown to effectively reduce bone resorption markers while having a lesser effect on bone formation markers, a potentially advantageous profile compared to other antiresorptive agents.[4][5] However, the development of CatK inhibitors has been challenging. Despite promising efficacy in clinical trials, leading candidates like odanacatib and balicatib were discontinued due to safety concerns, including off-target effects and increased risk of cerebrovascular events.[1][2][4] These setbacks underscore the need for developing new chemical entities with improved potency, selectivity, and safety profiles.[2] Among the various scaffolds explored, benzamide and picolinamide derivatives have emerged as significant areas of research.

Mechanism of Cathepsin K Inhibition

Cathepsin K, like other papain-family proteases, utilizes a catalytic triad composed of Cysteine (Cys25), Histidine (His162), and Asparagine in its active site to perform catalysis.[1] The Cys25 residue acts as a nucleophile, attacking the carbonyl group of the peptide substrate. Most potent small molecule inhibitors are designed to interact with this active site, particularly by forming a covalent or non-covalent bond with the catalytic cysteine.

Many advanced CatK inhibitors, including those derived from benzamide and picolinamide scaffolds, often incorporate an electrophilic "warhead," such as a nitrile group. This nitrile warhead forms a reversible covalent thioimidate adduct with the Cys25 residue in the enzyme's active site, leading to potent inhibition.[6][7] The specificity and potency of these inhibitors are further dictated by how the rest of the molecule (the P1, P2, and P3 substituents) fits into the corresponding S1, S2, and S3 binding pockets of the enzyme.

CatK_Inhibition cluster_Enzyme Cathepsin K Active Site cluster_Inhibitor Inhibitor Scaffold Cys25 Cys25 (Nucleophile) His162 His162 S2_Pocket S2 Pocket S3_Pocket S3 Pocket Warhead Nitrile Warhead (Electrophile) Warhead->Cys25 Reversible Covalent Bond P2_Group P2 Group P2_Group->S2_Pocket Binding Interaction P3_Group P3 Group (e.g., Benzamide) P3_Group->S3_Pocket Binding Interaction

Caption: General mechanism of covalent inhibition of Cathepsin K.

Comparative Potency and Structure-Activity Relationship (SAR)

The potency of CatK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). While direct head-to-head comparisons in the same study are ideal, we can infer comparative potency from data across various publications. Both benzamide and picolinamide moieties are commonly incorporated into the P3 position of the inhibitor structure, where they interact with the S3 binding pocket of CatK.

Class/CompoundWarheadPotency (IC50 or Ki)Selectivity ProfileReference
Benzamide-based
Compound 24NitrileKi = 1.6 nM>1250-fold vs. CatS, CatL[2]
Compound 25NitrileKi = 1.1 nM>1250-fold vs. CatS, CatL[2]
Picolinamide-based
Representative data often proprietary or embedded in complex structures. Potency is highly dependent on the overall molecular structure, not just the picolinamide moiety.
Reference Compounds
OdanacatibNitrileIC50 CatK: 0.2 nMGood vs. CatB, L, S[8]
BalicatibNitrileIC50 CatK: ~1 nMGood vs. CatB, L, S[2]
ONO-5334HydrazineHigh PotencyModerate vs. CatB, L, S[2]

Key SAR Insights:

  • Benzamides: A patent review highlighted benzamide-thiazole-piperazine structures at the P3 position. The addition of a fluorine atom to the thiazole ring demonstrated the ability to fine-tune potency, yielding inhibitors with Ki values in the low nanomolar range (1.1-1.6 nM).[2] These compounds also showed excellent selectivity (over 1250-fold) against related cathepsins S and L, which is a critical parameter for avoiding off-target effects.[2]

  • Picolinamides: The nitrogen atom in the pyridine ring of picolinamide offers a distinct hydrogen bonding pattern compared to a benzamide. This can be exploited to achieve unique interactions within the S3 pocket. The development of picolinamide-based inhibitors often focuses on optimizing these interactions to enhance both potency and selectivity. While specific public-domain examples are less common in broad reviews, their exploration in patent literature suggests they are a viable alternative to benzamides for achieving high-affinity binding.

  • The Warhead: The potency of both classes is critically dependent on the electrophilic warhead. Nitrile-based inhibitors are the most explored, forming a reversible covalent bond with the active site cysteine.[2][3] The reactivity of this warhead, combined with the fit of the P2 and P3 moieties, dictates the overall inhibitory activity.

Experimental Validation: A Self-Validating Workflow

To rigorously compare novel benzamide and picolinamide inhibitors, a multi-step experimental workflow is essential. This process ensures that data is robust, reproducible, and physiologically relevant.

Workflow A Step 1: In Vitro Enzymatic Assay B Step 2: In Vitro Selectivity Panel A->B Confirm Potency & Determine IC50 C Step 3: Cell-Based Resorption Assay B->C Assess Off-Target Inhibition D Data Analysis & SAR Conclusion C->D Evaluate Cellular Efficacy

Caption: A validated workflow for Cathepsin K inhibitor evaluation.

This initial screen determines the direct inhibitory effect of a compound on purified Cathepsin K.

  • Objective: To determine the IC50 value of test compounds against recombinant human Cathepsin K.

  • Principle: The assay measures the cleavage of a fluorogenic substrate by Cathepsin K. In the presence of an inhibitor, the rate of fluorescent product generation is reduced.

  • Materials:

    • Recombinant Human Cathepsin K[9]

    • CTSK Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)[10]

    • Fluorogenic Substrate: Ac-LR-AFC (7-amino-4-trifluoromethylcoumarin) or Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin)[9][11]

    • Test compounds (benzamide and picolinamide derivatives) dissolved in DMSO.

    • Positive Control Inhibitor (e.g., Odanacatib or a known potent inhibitor)[9]

    • 96-well black plates with clear bottoms[9]

    • Fluorescence plate reader (λex = 400 nm / λem = 505 nm for AFC)[9]

  • Step-by-Step Methodology:

    • Reagent Preparation: Thaw all reagents. Prepare a series of dilutions for each test compound in CTSK Reaction Buffer. The final DMSO concentration in the well should be kept low (<1%) to avoid solvent effects.

    • Enzyme/Inhibitor Pre-incubation: Add 50 µL of the diluted test compounds or controls to the appropriate wells of the 96-well plate. Add 10 µL of diluted Cathepsin K enzyme to each well.

    • Rationale: This pre-incubation step (typically 10-15 minutes at room temperature) is crucial, especially for covalent or slow-binding inhibitors, as it allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.[9]

    • Initiate Reaction: Prepare an enzymatic reaction mix containing the fluorogenic substrate diluted in CTSK Reaction Buffer. Add 40 µL of this mix to each well to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence every minute for 30-60 minutes in kinetic mode.[9]

    • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This secondary assay provides a more physiologically relevant assessment of an inhibitor's efficacy by testing its ability to block bone resorption by cultured osteoclasts.

  • Objective: To quantify the effect of inhibitors on the ability of mature osteoclasts to resorb a bone-mimicking substrate.

  • Principle: Primary osteoclasts are cultured on dentine or ivory slices. Their resorptive activity creates "pits" on the surface. The number and area of these pits are reduced in the presence of an effective CatK inhibitor.[12][13]

  • Materials:

    • Mouse bone marrow cells or human peripheral blood mononuclear cells for osteoclast differentiation.

    • Culture medium (e.g., α-MEM) supplemented with M-CSF and RANKL to induce osteoclastogenesis.

    • Dentine or ivory slices.[12]

    • Test compounds (benzamide and picolinamide derivatives).

    • Staining solution for pits (e.g., Toluidine Blue) or imaging equipment (e.g., confocal microscopy).[13]

  • Step-by-Step Methodology:

    • Osteoclast Generation: Culture precursor cells in the presence of M-CSF and RANKL for 7-9 days to generate mature, multinucleated osteoclasts.[12]

    • Seeding on Slices: Lift the mature osteoclasts and seed them onto the dentine/ivory slices in a 96-well plate. Allow the cells to attach for a few hours.[14]

    • Inhibitor Treatment: Add fresh media containing various concentrations of the test compounds or vehicle control to the wells. Culture for an additional 48-72 hours.

    • Cell Removal and Pit Visualization: Remove the cells from the slices by sonication or mechanical wiping. Stain the slices with Toluidine Blue to visualize the resorption pits.

    • Quantification and Analysis:

      • Rationale: A multi-faceted analysis provides a comprehensive picture of inhibition. Simply counting pits is insufficient.

      • Image Acquisition: Capture images of the slices using a light microscope.

      • Analysis: Use image analysis software to quantify the total resorbed area per slice and the number of pits.[13] Some studies also analyze pit depth and volume using confocal microscopy, as potent inhibition can lead to the formation of shallower pits rather than a complete absence of resorption.[13]

      • Data Interpretation: A successful inhibitor will show a dose-dependent decrease in the total resorbed area.[15]

Discussion and Future Outlook

The choice between a benzamide and a picolinamide scaffold in a CatK inhibitor discovery program is nuanced. Both have demonstrated the potential to yield highly potent and selective compounds in the low nanomolar range.[2]

  • Benzamides are a well-trodden path, with a significant amount of public and patent literature available to guide SAR studies. Their chemical stability and synthetic accessibility are advantageous.

  • Picolinamides offer a different chemical space. The pyridine nitrogen provides a hydrogen bond acceptor that can be used to achieve novel interactions and potentially improve selectivity or ADME (Absorption, Distribution, Metabolism, and Excretion) properties over a simple phenyl ring.

The ultimate success of any new CatK inhibitor will depend not only on its potency but critically on its selectivity and long-term safety profile. The failures of odanacatib and balicatib were not due to a lack of efficacy but to off-target effects and unforeseen safety signals.[1][4] Therefore, future research must prioritize:

  • Broad Selectivity Profiling: Testing against a wide panel of related proteases (Cathepsins B, L, S, V) is mandatory to minimize off-target activity.[2][16]

  • Understanding Lysosomotropism: Some basic inhibitors accumulate in the acidic environment of lysosomes, which can lead to toxicity.[1] Designing non-lysosomotropic compounds is a key strategy.

  • Novel Mechanisms: Exploring allosteric or ectosteric inhibitors, which bind outside the active site, could provide alternative mechanisms with potentially better safety profiles.[15]

By employing a rigorous, multi-step validation process, researchers can effectively compare the potential of novel benzamide and picolinamide-based inhibitors, paving the way for a new generation of safer and more effective treatments for osteoporosis and other bone-related diseases.

References

  • Cathepsin K inhibitors for osteoporosis: Biology, potential clinical utility, and lessons learned. (URL: )
  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (URL: )
  • A patent review on cathepsin K inhibitors to tre
  • Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC. (URL: )
  • Full article: A patent review on cathepsin K inhibitors to tre
  • SensiZyme Cathepsin K Activity Assay Kit (CS1150). (URL: )
  • A cytochemical assay for osteoclast cathepsin K activity - PubMed. (URL: [Link])

  • Inhibition of osteoclast differentiation and bone resorption by cathepsin K antisense oligonucleotides - PubMed. (URL: [Link])

  • Cathepsin K inhibitors promote osteoclast-osteoblast communication and engagement of osteogenesis - PMC. (URL: [Link])

  • Human CTSK(C
  • Impaired osteoclastic bone resorption leads to osteopetrosis in cathepsin-K-deficient mice. (URL: [Link])

  • Osteoclasts' Ability to Generate Trenches Rather Than Pits Depends on High Levels of Active Cathepsin K and Efficient Clearance of Resorption Products - MDPI. (URL: [Link])

  • Manipulating substrate and pH in zymogr aphy protocols selectively distinguishes cathepsins K, L, S, and V activity in cells and tissues - PMC. (URL: [Link])

  • Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Publishing. (URL: [Link])

  • Development and Application of Small Molecule–Peptide Conjugates as Cathepsin K-Specific Covalent Irreversible Inhibitors in Human Osteoclast and Lung Cancer - PMC. (URL: [Link])

  • Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis - MDPI. (URL: [Link])

  • Advances in the discovery of cathepsin K inhibitors on bone resorption - ResearchGate. (URL: [Link])

  • Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC. (URL: [Link])

  • Potency and selectivity of inhibition of cathepsin K, L and S by their respective propeptides. (URL: [Link])

  • Full article: Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - Taylor & Francis. (URL: [Link])

  • Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC. (URL: [Link])

Sources

Comparative

Comparative Guide: Quality Control Markers for 1-Cyanocyclopropyl Benzamide Synthesis

The following guide provides an in-depth technical comparison of synthetic routes and quality control (QC) strategies for -(1-cyanocyclopropyl)benzamide , a critical pharmacophore in the development of cathepsin K inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes and quality control (QC) strategies for


-(1-cyanocyclopropyl)benzamide , a critical pharmacophore in the development of cathepsin K inhibitors and antiviral agents.

Strategic Overview

The 1-cyanocyclopropyl benzamide moiety represents a unique structural challenge in medicinal chemistry. It combines a strained cyclopropane ring—essential for metabolic stability and conformational rigidity—with a labile nitrile group susceptible to hydrolysis.

In drug development, this intermediate is typically synthesized via the acylation of 1-aminocyclopropanecarbonitrile (ACPC) . However, the choice of acylation method significantly impacts the impurity profile (QC markers). This guide compares the two dominant synthetic strategies:

  • Method A: Schotten-Baumann Acylation (Biphasic Acid Chloride Coupling).

  • Method B: Anhydrous Peptide Coupling (Activated Ester/Mixed Anhydride).

Performance Matrix: Method A vs. Method B
FeatureMethod A: Schotten-BaumannMethod B: Anhydrous Coupling
Reagents Benzoyl Chloride, NaOH/Na₂CO₃, H₂O/DCMBenzoic Acid, EDC/HATU, DIPEA, DMF/DCM
Primary Yield 75–85%85–95%
Cost Efficiency High (Commodity reagents)Low (Expensive coupling agents)
Scalability Excellent (Kilogram scale)Moderate (Waste disposal issues)
Critical Risk Nitrile Hydrolysis (Formation of Amide Impurity)Over-Acylation (Formation of Imide Impurity)

Critical Quality Control Markers

The "fingerprint" of your synthesis is defined by its impurities. The following markers are non-negotiable metrics for lot release.

Table 1: QC Marker Specification Guide
Marker IDCommon NameChemical Structure DescriptionOrigin/CausalityTarget Limit (ICH Q3A)
QCM-1 The "Open-Chain" 4-chloro-N-(1-cyanopropyl)benzamide derivativesIncomplete cyclization of the ACPC precursor (carried over).[1]< 0.15%
QCM-2 The "Hydrolyzed" N-(1-carbamoylcyclopropyl)benzamideHydrolysis of the nitrile group under basic aqueous conditions (Method A dominant).< 0.5%
QCM-3 The "Imide" N-benzoyl-N-(1-cyanocyclopropyl)benzamideDouble acylation of the amine nitrogen (Method B dominant).[1][2][3]< 0.15%
QCM-4 The "Genotoxin" 1,2-DibromoethaneResidual alkylating agent from ACPC synthesis.[1] Mutagenic. < 2 ppm (TTC)
QCM-5 The "Acid" Benzoic AcidHydrolysis of Benzoyl Chloride or unreacted starting material.< 1.0%
Mechanistic Insight: The Hydrolysis vs. Imide Trade-off
  • Pathway A (Aqueous Base): The high pH required to neutralize HCl generated by Benzoyl Chloride can attack the nitrile carbon (

    
    ), converting it to a primary amide (
    
    
    
    ). This is QCM-2 .
  • Pathway B (Anhydrous/Excess Reagent): In the absence of water, excess acylating agent attacks the amide nitrogen of the product, forming the chemically distinct imide QCM-3 .

Visualization of Pathways & Markers

The following diagram maps the genesis of each QC marker within the synthetic workflow.

QC_Pathways SM1 Active Methylene (Precursor) ACPC 1-Aminocyclopropane- carbonitrile (ACPC) SM1->ACPC Cyclopropanation Imp_Open QCM-1: Open Chain (Incomplete Cyclization) SM1->Imp_Open Side Rxn Reagent1 1,2-Dibromoethane Reagent1->ACPC Imp_Geno QCM-4: Residual 1,2-Dibromoethane Reagent1->Imp_Geno Carryover RouteA Method A: Benzoyl Chloride / NaOH ACPC->RouteA RouteB Method B: Benzoic Acid / EDC ACPC->RouteB Product Target Product: N-(1-cyanocyclopropyl)benzamide RouteA->Product Major Imp_Hydro QCM-2: Amide (Nitrile Hydrolysis) RouteA->Imp_Hydro High pH/H2O Risk RouteB->Product Major Imp_Imide QCM-3: Imide (Over-Acylation) RouteB->Imp_Imide Excess Reagent Risk

Caption: Fate mapping of impurities. QCM-2 is specific to aqueous routes, while QCM-3 arises in anhydrous conditions.

Experimental Protocols

A. Synthesis: Method A (Optimized for Purity)

Objective: Minimize QCM-2 (Hydrolysis) while maintaining yield.

  • Preparation: Charge a reactor with 1-aminocyclopropanecarbonitrile HCl (1.0 equiv) and DCM (10 vol). Cool to 0°C.[4]

  • Base Addition: Add 10% Na₂CO₃ aqueous solution (2.5 equiv) slowly. Crucial: Use Carbonate instead of Hydroxide to buffer pH < 10, reducing nitrile hydrolysis risk.

  • Acylation: Add Benzoyl Chloride (1.05 equiv) dropwise over 30 mins, maintaining internal temp < 5°C.

  • Quench: Stir for 2 hours. Monitor by HPLC. If QCM-3 (Imide) > 0.5%, add 0.1 equiv of primary amine (e.g., methylamine) to selectively cleave the imide back to product.

  • Workup: Separate phases. Wash organic layer with 1M HCl (removes unreacted ACPC) and Brine. Dry over MgSO₄.[5]

  • Crystallization: Recrystallize from EtOAc/Heptane to purge QCM-5 (Benzoic Acid).

B. Analytical Method: HPLC for Marker Detection

Objective: Separate the target from the chemically similar Hydrolyzed (Amide) impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Benzamide absorption) and 210 nm (Nitrile/Amide distinction).

  • System Suitability: Resolution (Rs) between Target Product and QCM-2 (Hydrolyzed) must be > 1.5.

Authoritative References

  • Vertex Pharmaceuticals. (2010). Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors. National Institutes of Health (NIH).

  • European Patent Office. (2012). Crystalline form of N-[4-chloro-3-[(1-cyanocyclopropyl)carbamoyl]phenyl]... Patent EP3608311A1.

  • Sigma-Aldrich. (2024). 1-Amino-1-cyclopropanecarbonitrile hydrochloride Specification Sheet.

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.

  • BenchChem. (2025).[5] Strategies to reduce impurities in benzamide synthesis.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide

Disclaimer: This guide is based on an expert assessment of the compound's chemical structure and data from analogous compounds. Since a specific Safety Data Sheet (SDS) for 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamid...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is based on an expert assessment of the compound's chemical structure and data from analogous compounds. Since a specific Safety Data Sheet (SDS) for 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide is not publicly available, these recommendations represent a conservative, safety-first approach. Always consult with your institution's Environmental Health & Safety (EHS) department before commencing work.

Understanding the Hazard Profile: A Proactive Assessment

As a novel or specialized research chemical, 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide demands a cautious approach. Its structure presents several potential hazards derived from its functional groups:

  • Benzamide Core: Benzamide and its derivatives can be harmful if swallowed and may cause skin and eye irritation.[1][2][3]

  • Cyanocyclopropyl Group: This is the most significant feature from a safety perspective. Cyanide-containing compounds are acutely toxic and can be absorbed through ingestion, inhalation, or skin contact.[4] A critical risk is the potential release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[4]

  • Aromatic Bromide: The bromo- group on the aromatic ring contributes to the molecule's overall reactivity and toxicological profile.

  • Solid/Powder Form: As a solid, the primary exposure risk during handling is the inhalation of airborne dust, which can lead to respiratory irritation and systemic toxicity.[5]

Given this composite profile, the compound must be treated as acutely toxic, an irritant, and a substance requiring strict engineering controls to prevent exposure.

Engineering Controls: Your First and Best Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the only one.[6]

  • Chemical Fume Hood: All handling of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide powder, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[5][6][7] This is non-negotiable. The fume hood contains airborne particles and ensures that any potential outgassing of HCN is safely ventilated.

  • Ventilated Enclosures: For highly precise weighing where fume hood drafts may interfere, a dedicated ventilated balance enclosure or powder containment hood is an acceptable alternative.[5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed from the work area.[3][8] Verify their functionality before starting any procedure.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[9] The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Protection Area Required PPE Rationale and Expert Insight
Body Full-Sleeve Laboratory CoatProtects skin and personal clothing from minor spills and dust contamination. A flame-resistant coat should be considered if flammable solvents are in use.[7]
Hands Chemical-Resistant Nitrile Gloves (Double-Gloved)Nitrile provides good protection against a wide range of chemicals. Double-gloving is a best practice when handling highly toxic substances; it protects against undetected pinholes and allows for the safe removal of the outer, contaminated glove without exposing the skin.[7][10][11]
Eyes / Face Chemical Splash Goggles (ANSI Z87.1 rated)Protects against dust, splashes, and sprays. Standard safety glasses are insufficient.[9]
Face Shield (worn over goggles)Required when handling larger quantities (>1g) or when there is a significant risk of splashing, such as during the preparation of solutions or during vigorous mixing.[9][11]
Respiratory None (if handled exclusively in a fume hood)A properly functioning fume hood provides adequate respiratory protection from powders and vapors.[5]
Air-Purifying Respirator with N100/P3 CartridgesRequired for spill cleanup outside of a fume hood or in situations where engineering controls have failed. This protects against airborne particulates.[1]
Feet Closed-Toe ShoesProtects feet from spills and falling objects. Perforated shoes, sandals, or cloth footwear are prohibited in the laboratory.[7]

Operational Plan: From Receipt to Disposal

A safe workflow minimizes exposure at every stage. The following diagram and procedural steps outline a self-validating system for handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Cleanup cluster_disposal Phase 4: Waste Management prep_start Verify Fume Hood & Emergency Equipment don_ppe Don Full PPE (Double Gloves, Goggles) prep_start->don_ppe prep_area Prepare Work Area (Bench Cover, Spill Kit) don_ppe->prep_area weigh Weigh Compound (Use Anti-Static Tools) prep_area->weigh Enter Hood transfer Transfer & Prepare Solution (Minimize Dust) weigh->transfer reaction Perform Experiment transfer->reaction decon_tools Decontaminate Glassware & Equipment reaction->decon_tools Complete Experiment clean_hood Wipe Down Fume Hood Surfaces decon_tools->clean_hood collect_liquid Collect Liquid Waste (Solutions, Rinsates) decon_tools->collect_liquid doff_ppe Doff PPE (Outer Gloves First) Dispose as Waste clean_hood->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash collect_solid Collect Solid Waste (Gloves, Bench Cover) doff_ppe->collect_solid label_waste Seal & Label Containers (Hazardous Chemical Waste) collect_solid->label_waste collect_liquid->label_waste store_waste Store for EHS Pickup label_waste->store_waste

Caption: Safe Handling Workflow for 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide.

Step-by-Step Handling Protocol:
  • Preparation:

    • Verify that the chemical fume hood has a current certification.

    • Ensure a chemical spill kit is readily available.

    • Don all required PPE as listed in the table above.[7]

    • Cover the work surface inside the fume hood with a disposable bench protector.

  • Weighing and Handling:

    • Perform all manipulations of the solid compound deep within the fume hood (at least 6 inches from the sash).[6]

    • Use anti-static weigh boats and spatulas to prevent the powder from jumping.

    • When making a solution, add the solvent to the powder slowly to avoid generating aerosols.

    • Keep the primary container tightly sealed when not in use.[1][7]

  • Decontamination:

    • All glassware and equipment that contacted the compound must be decontaminated. Rinse with a suitable solvent (one that dissolves the compound) and collect the rinsate as hazardous liquid waste.

    • Wipe down all surfaces of the fume hood with a damp cloth, disposing of the cloth as solid hazardous waste.

Emergency and Disposal Plans

Emergency Response:
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12][13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[2]

  • Spill:

    • Small Spill (inside fume hood): Contain the spill. Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Carefully sweep the material into a designated hazardous waste container.[1]

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert personnel and your institution's EHS.[12] Do not attempt to clean it up without appropriate respiratory protection and training.

Disposal Plan:

Chemical waste must be managed in strict accordance with institutional and regulatory guidelines.

  • Waste Segregation: Do not mix this waste with other waste streams unless directed by EHS.[6]

    • Solid Waste: Contaminated gloves, bench covers, weigh boats, and absorbent materials must be collected in a clearly labeled, sealed plastic bag or container.

    • Liquid Waste: Unused solutions and decontamination rinsates must be collected in a sealed, chemical-resistant container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide".

  • Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area. Arrange for pickup by your institution's EHS department. Under no circumstances should this chemical or its waste be disposed of down the drain. [1]

References

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of Washington.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • BENZAMIDE FOR SYNTHESIS MSDS. (2016, April 28). Loba Chemie.
  • BENZAMIDE HAZARD SUMMARY. New Jersey Department of Health.
  • Benzamide Safety Data Sheet. Santa Cruz Biotechnology.
  • Benzamide Fact Sheet. (1989, January). New Jersey Department of Health.
  • Tips for Keeping Safe in the Lab. (2021, June 15). Fisher Scientific.
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager.
  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder.
  • 3-Bromo- SDS, 928-46-1 Safety Data Sheets. ECHEMI.
  • Cyclopropyl bromide SAFETY DATA SHEET. Fisher Scientific.
  • 3-Bromo-N-methylbenzenesulfonamide SAFETY DATA SHEET. Fisher Scientific.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety, University of Nevada, Reno.
  • Teclistamab SAFETY DATA SHEET. (2025, December 12). MedchemExpress.com.
  • 2-Bromoacetamide SAFETY DATA SHEET. (2025, February 18). Tokyo Chemical Industry.
  • Cyanide Compounds. (2021, June 7). Safety Services, University College London.

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